Product packaging for 8-Hydroxy-7-methoxyflavone(Cat. No.:CAS No. 40316-76-5)

8-Hydroxy-7-methoxyflavone

Cat. No.: B191463
CAS No.: 40316-76-5
M. Wt: 268.26 g/mol
InChI Key: YUFKWMXGTOJNRX-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxyflavone is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B191463 8-Hydroxy-7-methoxyflavone CAS No. 40316-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFKWMXGTOJNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350269
Record name 8-hydroxy-7-methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40316-76-5
Record name 8-hydroxy-7-methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Hydroxy-7-methoxyflavone: A Review of an Elusive Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation, there is currently no scientific literature substantiating the natural occurrence or isolation of 8-Hydroxy-7-methoxyflavone from any plant, fungal, or other biological source. This technical guide addresses the current state of knowledge regarding this specific flavone, concluding that it is likely a synthetic compound or an exceptionally rare, un-documented natural product.

While the PubChem database confirms the chemical structure and properties of this compound (CID 676299), it lacks any reference to natural sources.[1] Extensive searches of phytochemical and ethnobotanical literature have failed to identify any plant species from which this compound has been isolated.

It is important to distinguish this compound from its well-known and structurally similar isomer, Wogonin (5,7-Dihydroxy-8-methoxyflavone) . Wogonin is a bioactive flavonoid that has been extensively studied and isolated from various medicinal plants, most notably from the roots of Scutellaria baicalensis (Baikal skullcap). The misidentification or conflation of these two distinct isomers may occur due to their similar nomenclature.

Given the absence of data on the natural sources and isolation of this compound, this guide will instead provide a generalized overview of the methodologies commonly employed for the extraction and purification of methoxyflavones from plant materials. These protocols serve as a foundational reference for researchers who may encounter this or similar compounds in the future.

General Experimental Protocols for Methoxyflavone Isolation

The following sections detail a generalized workflow for the isolation of methoxyflavones from plant matter. This process typically involves solvent extraction followed by chromatographic purification.

Table 1: Summary of a Generic Methoxyflavone Isolation Protocol
ParameterExtractionColumn Chromatography (Fractionation)Preparative HPLC (Purification)
Starting Material Dried and powdered plant material (e.g., roots, leaves)Crude or partially purified extractEnriched flavonoid fraction
Solvent System Methanol, Ethanol, Ethyl Acetate, or Hexane (often in succession)Gradient elution with Hexane and Ethyl Acetate or Chloroform and MethanolIsocratic or gradient elution with Acetonitrile and Water (often with 0.1% Formic Acid)
Typical Yield Highly variable depending on the plant source and compound concentrationVariableMilligrams to grams
Purity Achieved Low (crude extract)ModerateHigh (>95%)
Key Equipment Soxhlet apparatus or maceration setup, Rotary evaporatorGlass column, Fraction collectorPreparative HPLC system with a C18 column
Detailed Methodologies

1. Preparation of Plant Material:

  • Drying: The plant material (e.g., roots, leaves, stems) should be air-dried or oven-dried at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding: The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation. The mixture is then filtered.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble and continuously extracted with a boiling solvent. This method is efficient but may not be suitable for heat-sensitive compounds.

  • Solvent Partitioning: The resulting crude extract is often concentrated under reduced pressure and then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and butanolic fractions.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction is subjected to column chromatography using a stationary phase like silica gel or Sephadex. The column is eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the fractions containing the desired compound are pooled, concentrated, and purified by preparative HPLC on a reverse-phase column (e.g., C18). A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of formic acid to improve peak shape, is typically used.

Visualizing the General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of flavonoids from a plant source.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Maceration or Soxhlet) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Enriched_Fraction Enriched Flavonoid Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Enriched_Fraction->Column_Chromatography Purified_Fractions Pooled Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure Flavonoid (>95% Purity) Prep_HPLC->Pure_Compound

References

The Biosynthesis of 8-Hydroxy-7-methoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 8-Hydroxy-7-methoxyflavone, a naturally occurring methoxylated flavonoid. Drawing from established principles of flavonoid biosynthesis and recent enzymatic discoveries, this document outlines the probable enzymatic steps leading to the formation of this compound. This guide is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product chemistry, and drug development. It details the precursor molecules, key enzymatic transformations, and provides adaptable experimental protocols for pathway reconstruction and analysis. Furthermore, quantitative data from related enzymatic reactions are presented to offer a comparative perspective.

Introduction

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities. Among these, methoxylated flavonoids often exhibit enhanced bioavailability and bioactivity. This compound is one such compound, and understanding its biosynthesis is crucial for its potential biotechnological production and for the discovery of novel biocatalysts. This guide delineates a putative biosynthetic pathway for this compound, commencing from the general phenylpropanoid pathway and proceeding through a series of enzymatic modifications to the flavonoid core structure.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in a series of sequential enzymatic reactions, beginning with the formation of a flavone scaffold, followed by specific hydroxylation and methylation events.

Stage 1: Formation of the Flavone Backbone

The initial steps of the pathway are shared with the general flavonoid biosynthesis pathway, which is well-established. The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate-CoA ligase (4CL)

Subsequently, Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to the flavanone naringenin by Chalcone isomerase (CHI) . Finally, a flavone synthase converts the flavanone to a flavone. For the synthesis of this compound, a likely flavone intermediate is apigenin (5,7,4'-trihydroxyflavone), formed by the action of Flavone Synthase (FNS) on naringenin.

Stage 2: Tailoring Reactions - Hydroxylation and Methylation

The flavone backbone undergoes two critical "tailoring" reactions to yield this compound: 8-hydroxylation and 7-O-methylation. The likely sequence of these events involves the hydroxylation of the C-8 position of the A-ring, followed by the methylation of the adjacent C-7 hydroxyl group.

  • Step 1: 8-Hydroxylation: A Flavonoid 8-hydroxylase (F8H) , a type of monooxygenase, is responsible for introducing a hydroxyl group at the C-8 position of the flavone. For instance, an F8H from Rhodotorula glutinis has been shown to hydroxylate flavones like apigenin and luteolin at the C-8 position.[1] This reaction would convert a precursor like apigenin into 8-hydroxyapigenin (also known as scutellarein).

  • Step 2: 7-O-Methylation: Following 8-hydroxylation, a flavonoid 7-O-methyltransferase (7-OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group. Several OMTs with specificity for the 7-OH position of flavonoids have been identified from various organisms, including Citrus reticulata and Perilla frutescens.[2][3] This enzymatic step would convert the 8-hydroxylated intermediate into the final product, this compound.

The overall proposed pathway is depicted in the following diagram:

Biosynthesis_of_8_Hydroxy_7_methoxyflavone cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_tailoring Tailoring Reactions L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Naringenin p-Coumaroyl-CoA->Naringenin CHS, CHI + 3x Malonyl-CoA Apigenin Apigenin Naringenin->Apigenin FNS 8-Hydroxyapigenin 8-Hydroxyapigenin Apigenin->8-Hydroxyapigenin F8H This compound This compound 8-Hydroxyapigenin->this compound 7-OMT (SAM -> SAH)

Proposed biosynthetic pathway of this compound.

Quantitative Data on Key Enzymes

Table 1: Kinetic Parameters of a Flavonoid 7-O-Methyltransferase (PfOMT3) from Perilla frutescens [2]

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
Chrysin1.31 ± 0.120.041 ± 0.0020.031
Apigenin2.12 ± 0.250.035 ± 0.0030.017
Naringenin3.54 ± 0.310.029 ± 0.0020.008
Kaempferol8.23 ± 0.760.017 ± 0.0010.002

Table 2: Substrate Specificity of a Flavonoid 8-Hydroxylase (RgF8H) from Rhodotorula glutinis [1]

SubstrateRelative Activity (%)
Naringenin100
Apigenin85
Luteolin70
Chrysin65
Hesperetin60
Eriodictyol55
Pinocembrin40
Diosmetin30
7,4'-dihydroxyflavone25

Experimental Protocols

The following protocols are generalized methodologies based on published research and can be adapted for the characterization of the enzymes involved in this compound biosynthesis.

Protocol for Heterologous Expression and Purification of Flavonoid 8-Hydroxylase (F8H)

This protocol describes the expression of a candidate F8H gene in Escherichia coli and its subsequent purification.

F8H_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate F8H cDNA Isolate F8H cDNA Clone into pET vector Clone into pET vector Isolate F8H cDNA->Clone into pET vector Transform E. coli Transform E. coli Clone into pET vector->Transform E. coli Culture cells Culture cells Transform E. coli->Culture cells Induce with IPTG Induce with IPTG Culture cells->Induce with IPTG Cell lysis Cell lysis Induce with IPTG->Cell lysis Ni-NTA affinity chromatography Ni-NTA affinity chromatography Cell lysis->Ni-NTA affinity chromatography SDS-PAGE analysis SDS-PAGE analysis Ni-NTA affinity chromatography->SDS-PAGE analysis Purified F8H Purified F8H SDS-PAGE analysis->Purified F8H

Workflow for F8H heterologous expression and purification.

Methodology:

  • Gene Cloning: The coding sequence of the candidate F8H gene is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is further incubated at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a low-imidazole buffer to remove non-specifically bound proteins, and the His-tagged F8H is eluted with a high-imidazole buffer. The purity of the eluted protein is assessed by SDS-PAGE.

Protocol for In Vitro Assay of Flavonoid 8-Hydroxylase (F8H) Activity

This protocol outlines a method to determine the enzymatic activity of the purified F8H.[1]

Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains 50 mM phosphate buffer (pH 7.5), 100 µM of the flavone substrate (e.g., apigenin, dissolved in DMSO), 200 µM NADPH, and 1-5 µg of the purified F8H enzyme.

  • Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes with gentle agitation.

  • Reaction Quenching and Product Extraction: The reaction is stopped by the addition of an equal volume of methanol. The mixture is centrifuged to pellet any precipitated protein.

  • Product Analysis: The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the 8-hydroxylated product. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using NMR.

Protocol for Heterologous Expression and Purification of Flavonoid 7-O-Methyltransferase (7-OMT)

The protocol for expressing and purifying 7-OMT is similar to that for F8H, with minor modifications.

Protocol for In Vitro Assay of Flavonoid 7-O-Methyltransferase (7-OMT) Activity

This protocol describes a method to measure the activity of the purified 7-OMT.[2][3]

Methodology:

  • Reaction Mixture Preparation: A standard reaction mixture (50 µL) consists of 100 mM Tris-HCl buffer (pH 7.5), 50 µM of the 8-hydroxyflavone substrate (dissolved in DMSO), 100 µM S-adenosyl-L-methionine (SAM), and 1-5 µg of the purified 7-OMT enzyme.

  • Enzymatic Reaction: The reaction is started by adding the enzyme and incubated at 37°C for 30-60 minutes.

  • Reaction Quenching and Product Extraction: The reaction is terminated by adding 10 µL of 5 M HCl. The methylated product is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness.

  • Product Analysis: The dried residue is redissolved in methanol and analyzed by HPLC or LC-MS to identify and quantify the 7-O-methylated product.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzymes. While the core flavonoid pathway is well-understood, the specific "tailoring" enzymes, particularly the Flavonoid 8-hydroxylase and 7-O-methyltransferase responsible for the synthesis of this specific flavone, are areas of active research. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, potentially leading to the development of biotechnological platforms for the production of this and other valuable methoxylated flavonoids. Future work should focus on the identification and characterization of the specific F8H and 7-OMT enzymes from plants known to produce this compound to fully elucidate its natural biosynthetic route.

References

8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

The chemical structure of 8-Hydroxy-7-methoxyflavone consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group at position 2 of the chromen-4-one (benzopyran-4-one) ring system. The A-ring is substituted with a hydroxyl group at position 8 and a methoxy group at position 7.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 8-hydroxy-7-methoxy-2-phenylchromen-4-one--INVALID-LINK--[1]
Molecular Formula C₁₆H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 268.26 g/mol --INVALID-LINK--[1]
Melting Point 226-227 °C--INVALID-LINK--
Solubility Slightly soluble in Chloroform (heated, sonicated), DMSO (sonicated).--INVALID-LINK--
pKa (Predicted) 8.00 ± 0.40--INVALID-LINK--

Table 2: Spectroscopic Data for this compound and Related Compounds

Spectroscopic TechniqueDataSource/Notes
UV-Vis Spectroscopy λmax values are typically observed in two regions for flavones: Band I (300–380 nm) and Band II (240–285 nm). For the closely related 7-hydroxy-4'-methoxyflavone, λmax are observed at 263 nm and 325 nm.--INVALID-LINK--[2], General flavonoid spectral data. --INVALID-LINK--[3]
Infrared (IR) Spectroscopy Characteristic peaks expected for O-H stretching (around 3400-3200 cm⁻¹), C=O stretching (around 1650 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and C-O stretching (around 1250-1000 cm⁻¹).General IR data for flavonoids.
¹H NMR Spectroscopy Specific experimental data for this compound is not readily available. Data for the related 7-hydroxy-4'-methoxyflavone shows characteristic signals for the methoxy group (~3.85 ppm), and aromatic protons in the A and B rings.--INVALID-LINK--[2]
¹³C NMR Spectroscopy Specific experimental data for this compound is not readily available. The spectrum of the related 7-hydroxy-4'-methoxyflavone shows a carbonyl signal around 176.33 ppm and a methoxy carbon signal around 79.17 ppm.--INVALID-LINK--[2]
Mass Spectrometry (MS) Exact Mass: 268.0736 g/mol .--INVALID-LINK--[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of flavones is the Baker-Venkataraman rearrangement, followed by cyclization. The following is a representative protocol for the synthesis of this compound.

Step 1: Acetylation of 2,3-dihydroxy-4-methoxyacetophenone

  • Dissolve 2,3-dihydroxy-4-methoxyacetophenone in pyridine.

  • Add acetic anhydride dropwise while cooling the mixture in an ice bath.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the mixture into ice-cold water to precipitate the acetylated product.

  • Filter, wash with water, and dry the product.

Step 2: Baker-Venkataraman Rearrangement

  • Dissolve the acetylated product from Step 1 in pyridine.

  • Add potassium hydroxide pellets and heat the mixture to 50-60 °C.

  • Stir for 3-4 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the diketone.

  • Filter, wash with water, and dry the product.

Step 3: Cyclization to form this compound

  • Dissolve the diketone from Step 2 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the flavone.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Determination of Physicochemical Properties

Standard laboratory procedures are employed for the determination of the physicochemical properties of flavonoids.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature, often with the aid of sonication or heating.

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., ethanol or methanol) is prepared, and the absorbance is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry: The exact mass and fragmentation pattern are determined using a high-resolution mass spectrometer.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally similar flavonoids suggest potential mechanisms of action. For instance, many hydroxylated and methoxylated flavones exhibit antioxidant and anti-inflammatory effects. These activities are often mediated through the modulation of key signaling pathways.

A plausible mechanism of action for a hydroxy-methoxy flavone involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

NF_kB_Inhibition_by_Flavonoid cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates IkB_NF_kB IκBα-NF-κB (Inactive Complex) IKK_Complex->IkB_NF_kB NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active translocates IkB_NF_kB->IkB degradation Flavonoid This compound (Hypothesized) Flavonoid->IKK_Complex inhibits Flavonoid->NF_kB_active inhibits translocation DNA DNA NF_kB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates how an inflammatory stimulus typically activates the IKK complex, leading to the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. It is important to note that this is a generalized pathway for flavonoids and requires specific experimental validation for this compound.

Conclusion

This compound is a flavonoid with potential for further investigation in drug discovery and development. This guide has summarized its key chemical properties and structure based on available data. While some experimental values and specific biological mechanisms are yet to be fully elucidated for this particular molecule, the information provided, including data from closely related compounds, offers a solid foundation for future research. The detailed experimental protocols and the hypothesized signaling pathway serve as practical tools for scientists working with this and similar flavonoid compounds. Further studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological targets and signaling cascades.

References

Spectroscopic Data of 8-Hydroxy-7-methoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the flavonoid, 8-Hydroxy-7-methoxyflavone (also known as 8-hydroxy-7-methoxy-2-phenylchromen-4-one). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for obtaining this data, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various analytical sources to provide a complete profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.4 - 6.8s-
H-5~7.8 - 8.2d~8.0 - 9.0
H-6~7.0 - 7.4d~8.0 - 9.0
H-2', H-6'~7.8 - 8.1m-
H-3', H-4', H-5'~7.3 - 7.6m-
7-OCH₃~3.9 - 4.1s-
8-OH~9.0 - 11.0s (br)-

s: singlet, d: doublet, m: multiplet, br: broad

Table 2: Predicted ¹³C NMR Spectral Data of this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~162 - 165
C-3~105 - 108
C-4~180 - 183
C-4a~105 - 108
C-5~125 - 128
C-6~115 - 118
C-7~158 - 161
C-8~145 - 148
C-8a~150 - 153
C-1'~130 - 133
C-2', C-6'~126 - 129
C-3', C-5'~128 - 131
C-4'~131 - 134
7-OCH₃~55 - 58
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data of this compound

ParameterValueSource
Molecular FormulaC₁₆H₁₂O₄PubChem[1]
Molecular Weight268.26 g/mol PubChem[1]
Precursor Ion (Negative Mode)[M-H]⁻ at m/z 267.0663PubChem[1]
Infrared (IR) Spectroscopy

The infrared spectrum reveals the presence of key functional groups within the this compound molecule.

Table 4: Infrared (IR) Spectroscopy Data of this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H (hydroxyl)Broad band around 3200-3600
C-H (aromatic)~3000-3100
C=O (ketone)~1650-1690
C=C (aromatic)~1450-1600
C-O (ether and phenol)~1000-1300

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for detailed spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution using a mixture of two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small percentage of formic acid (Solvent B). The gradient is programmed to increase the proportion of Solvent B over time to elute the compound.

    • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode. For flavonoids, negative ion mode is often effective due to the presence of hydroxyl groups.

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

    • Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation pattern. In MS/MS, the precursor ion of interest is isolated and fragmented to produce a characteristic spectrum of product ions.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Spectrum: First, record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically performs the background subtraction and Fourier transform to generate the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data Structure Structure Verification of This compound NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

8-Hydroxy-7-methoxyflavone: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, also known as Pratensein, is a naturally occurring O-methylated flavone that has garnered significant interest for its diverse pharmacological activities. As a key metabolite of the potent TrkB agonist 7,8-dihydroxyflavone (7,8-DHF), it plays a crucial role in mediating neuroprotective and antidepressant effects. Beyond its function in the central nervous system, emerging evidence highlights its potential as an anticancer and anti-inflammatory agent. This technical guide provides an in-depth overview of the therapeutic applications of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and providing comprehensive experimental protocols for key assays. Visual diagrams of associated signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions.

Introduction

Flavonoids are a large class of polyphenolic compounds found in various plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[1]. Methoxyflavones, a subgroup of flavonoids characterized by the presence of one or more methoxy groups, have shown promise in drug development due to their metabolic stability and enhanced bioavailability[2]. This compound (Pratensein) is a monomethoxyflavone that has been identified in plants such as Trifolium pratense (red clover)[3][4]. Its biological significance is underscored by its role as an active metabolite of 7,8-dihydroxyflavone (7,8-DHF), a well-documented TrkB agonist that mimics the neurotrophic effects of brain-derived neurotrophic factor (BDNF)[5]. This guide will explore the multifaceted therapeutic potential of this compound, focusing on its neuroprotective, anticancer, and anti-inflammatory properties.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name 8-hydroxy-7-methoxy-2-phenylchromen-4-one[6]
Synonyms Pratensein, 7-methoxy-8-hydroxyflavone[3]
Molecular Formula C16H12O4[6]
Molecular Weight 268.26 g/mol [6]
Appearance Solid
Solubility Soluble in DMSO

Potential Therapeutic Uses

Neuroprotective Effects

The neuroprotective properties of this compound are primarily attributed to its function as an active metabolite of 7,8-DHF. Following oral administration, 7,8-DHF is metabolized, and both the parent compound and its O-methylated metabolites, including this compound, can cross the blood-brain barrier[5].

Mechanism of Action: this compound, similar to 7,8-DHF, activates the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF[5]. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, differentiation, and synaptic plasticity[5][7]. The activation of TrkB signaling by this compound has been shown to be essential for its neuroprotective and antidepressant-like effects[5].

Studies have demonstrated that 7,8-DHF and its derivatives can protect neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress[4]. While direct EC50 values for this compound in neuroprotection assays are not widely reported, its contribution to the overall neuroprotective effect of 7,8-DHF is significant.

Anticancer Activity

Methoxyflavones have been extensively studied for their cytotoxic activity against various cancer cell lines[2][8]. The proposed mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data:

Cell LineAssayIC50 (µM)Treatment Duration (h)Reference
MCF-7 (Breast Cancer)MTT Assay3.9272[9]
MDA-MB-231 (Breast Cancer)MTT AssayNot specified, but active72[9]

Mechanism of Action: The anticancer effects of pratensein and its glycoside have been linked to the induction of apoptosis. Studies have shown that treatment with pratensein leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic proteins Bax and p53, as well as the executioner caspase-3[10][11].

Anti-inflammatory Effects

Flavonoids, including methoxyflavones, are known to possess anti-inflammatory properties[12]. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Mechanism of Action: The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB and MAPK signaling pathways[12][13]. These pathways regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[12][14]. While specific quantitative data on the inhibition of these pathways by this compound are limited, studies on related methoxyflavones suggest a similar mechanism of action[2][15]. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of anti-inflammatory activity[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[6].

Western Blot for TrkB Phosphorylation

This protocol is used to determine the activation of the TrkB receptor by this compound.

  • Cell Culture and Treatment: Culture primary neurons or TrkB-expressing cell lines. Serum-starve the cells before treating with this compound for a short period (e.g., 15-30 minutes). Include a positive control (BDNF) and a vehicle control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against phosphorylated TrkB (p-TrkB).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Normalization: Strip the membrane and re-probe with an antibody against total TrkB to normalize for protein loading[5][7].

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability[16][17].

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol quantifies the inhibitory effect of this compound on NO production in macrophages.

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite[18][19].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the therapeutic actions of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 8_HMF This compound TrkB TrkB Receptor 8_HMF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K MAPK_pathway Ras/Raf/MEK TrkB->MAPK_pathway Akt Akt PI3K->Akt Survival Neuronal Survival, Synaptic Plasticity, Neuroprotection Akt->Survival ERK ERK MAPK_pathway->ERK ERK->Survival

Figure 1: Neuroprotective Signaling of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases 8_HMF 8-Hydroxy- 7-methoxyflavone 8_HMF->IKK Inhibits 8_HMF->MAPK_pathway Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes

Figure 2: Anti-inflammatory Mechanism of this compound.

G start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treat with This compound (various concentrations) start->treatment incubation Incubate for 72h treatment->incubation mtt Add MTT Reagent Incubate for 4h incubation->mtt solubilize Add Solubilizer (e.g., DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability Determine IC50 read->analyze end End analyze->end

Figure 3: Workflow for Cell Viability (MTT) Assay.

Conclusion

This compound (Pratensein) presents a compelling profile as a potential therapeutic agent with diverse applications. Its role as a key metabolite of 7,8-DHF solidifies its importance in the realm of neuroprotection, offering a promising avenue for the development of treatments for neurodegenerative and psychiatric disorders. Furthermore, its demonstrated anticancer and potential anti-inflammatory activities warrant further investigation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising natural compound. Future studies should focus on elucidating more precise quantitative measures of its activity in various models and further delineating the intricacies of its molecular mechanisms.

References

8-Hydroxy-7-methoxyflavone: A Technical Guide to its Chemistry, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, a member of the flavonoid family, is a naturally occurring organic compound with the chemical formula C₁₆H₁₂O₄.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this flavone, including its discovery, physicochemical properties, and synthesis. The document further delves into its biological activities, summarizing available quantitative data and elucidating potential mechanisms of action through key signaling pathways. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and drug development endeavors.

Discovery and History

While the broader class of flavonoids has been extensively studied since their discovery by Nobel laureate Albert Szent-Györgyi in 1936, specific historical details regarding the initial isolation and characterization of this compound are not well-documented in readily available scientific literature. It is recognized as a monomethoxyflavone and a monohydroxyflavone.[1] Its presence has been identified in various plant species, although it is less common than other flavones like quercetin or kaempferol.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₂O₄[1]
Molecular Weight 268.26 g/mol [1]
IUPAC Name 8-hydroxy-7-methoxy-2-phenylchromen-4-one[1]
CAS Number 40316-76-5[2]
Appearance Solid
Melting Point Not available
Solubility Soluble in organic solvents like DMSO and methanol

Synthesis of this compound

A plausible synthetic route for this compound starts from 2',3'-dihydroxy-4'-methoxyacetophenone and involves a multi-step process.[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for flavone synthesis.

Step 1: Protection of the hydroxyl groups of 2',3'-dihydroxy-4'-methoxyacetophenone.

  • Dissolve 2',3'-dihydroxy-4'-methoxyacetophenone in a suitable solvent (e.g., acetone).

  • Add a protecting group reagent, such as benzyl bromide, in the presence of a base (e.g., potassium carbonate).

  • Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent.

  • Purify the resulting protected acetophenone by column chromatography.

Step 2: Condensation with benzoyl chloride (Baker-Venkataraman rearrangement).

  • Dissolve the protected acetophenone in pyridine.

  • Add benzoyl chloride dropwise at 0°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold hydrochloric acid to precipitate the product.

  • Filter, wash, and dry the precipitate to obtain the 1,3-diketone.

Step 3: Cyclization to form the flavone ring.

  • Dissolve the 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a few hours.

  • Pour the cooled reaction mixture into ice water to precipitate the protected flavone.

  • Filter, wash, and dry the product.

Step 4: Deprotection of the hydroxyl groups.

  • Dissolve the protected flavone in a suitable solvent (e.g., methanol/ethyl acetate).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere for several hours.

  • Filter the catalyst and evaporate the solvent to obtain crude this compound.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Workflow A 2',3'-dihydroxy- 4'-methoxyacetophenone B Protection of Hydroxyl Groups A->B Benzyl Bromide, K₂CO₃ C Protected Acetophenone B->C D Baker-Venkataraman Rearrangement (with Benzoyl Chloride) C->D E 1,3-Diketone Intermediate D->E F Acid-Catalyzed Cyclization E->F H₂SO₄, CH₃COOH G Protected Flavone F->G H Deprotection G->H H₂, Pd/C I This compound H->I NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Flavone 8-Hydroxy- 7-methoxyflavone Flavone->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylation MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation p38 p38 MKK3_6->p38 Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 JNK->AP1 Activation p38->AP1 Activation ERK->AP1 Activation Flavone 8-Hydroxy- 7-methoxyflavone Flavone->ASK1 Inhibition Flavone->MEK1_2 Inhibition Transcription Gene Transcription (Inflammation, Apoptosis) AP1->Transcription

References

An In-depth Technical Guide to 8-Hydroxy-7-methoxyflavone and its Derivatives: A Focus on Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 8-Hydroxy-7-methoxyflavone and its derivatives, with a particular focus on their synthesis, biological activities, and underlying mechanisms of action. Due to the limited availability of detailed experimental data on this compound, this document will extensively feature its close structural isomer, 5-hydroxy-7-methoxyflavone, as a well-researched exemplar. The insights gleaned from 5-hydroxy-7-methoxyflavone and other related methoxyflavonoids offer a valuable framework for understanding the potential therapeutic applications of this class of compounds.

Core Compound Profile: this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a C6-C3-C6 backbone, with a hydroxyl group at the C8 position and a methoxy group at the C7 position of the A-ring.

Chemical Structure:

  • IUPAC Name: 8-hydroxy-7-methoxy-2-phenylchromen-4-one

  • Molecular Formula: C₁₆H₁₂O₄

  • Molecular Weight: 268.26 g/mol

While specific details on the natural sources of this compound are not extensively documented, related hydroxylated and methoxylated flavones are commonly found in various medicinal plants, including those of the Kaempferia and Citrus genera.[1]

Synthesis of Hydroxylated Methoxyflavones

The synthesis of hydroxylated methoxyflavones, such as this compound and its derivatives, typically involves a multi-step process. A common approach is the Baker-Venkataraman rearrangement or a related synthesis pathway starting from appropriately substituted acetophenones and benzoyl chlorides.

General Synthetic Workflow

The synthesis generally proceeds through the formation of a chalcone intermediate, followed by cyclization to form the flavone core. Protecting groups may be necessary for the hydroxyl functionalities to prevent unwanted side reactions.

G cluster_synthesis General Synthetic Workflow for Hydroxylated Methoxyflavones Start Substituted 2-Hydroxyacetophenone Step1 Esterification Start->Step1 Reagent1 Substituted Benzoyl Chloride Reagent1->Step1 Intermediate1 O-Aroyl-2-hydroxy- acetophenone Step1->Intermediate1 Step2 Baker-Venkataraman Rearrangement Intermediate1->Step2 Intermediate2 1,3-Diketone Step2->Intermediate2 Step3 Cyclization (Acid Catalysis) Intermediate2->Step3 Product Hydroxylated Methoxyflavone Step3->Product

A generalized workflow for the synthesis of hydroxylated methoxyflavones.
Experimental Protocol: Synthesis of a 7-Hydroxy-4'-methoxyflavone Derivative

This protocol details the synthesis of a related flavone, 7-hydroxy-4'-methoxyflavone, which illustrates the key steps in constructing the flavone skeleton.

Step 1: Synthesis of 2',4'-Dihydroxy-4-methoxychalcone (Claisen-Schmidt Condensation)

  • Dissolve 2,4-dihydroxyacetophenone (5 mmol) in ethanol (6 mL) and stir for 10 minutes.

  • Slowly add 7.5 mL of 40% (w/v) potassium hydroxide solution.

  • Add a solution of anisaldehyde (5 mmol) in ethanol (6 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours.

  • Add ice-cold distilled water and acidify the mixture to pH 5 with 10% HCl.

  • Collect the resulting precipitate by filtration and wash with cold distilled water.

  • Recrystallize the product from methanol to yield 2',4'-dihydroxy-4-methoxychalcone.[2]

Step 2: Oxidative Cyclization to 7-Hydroxy-4'-methoxyflavone

  • Dissolve the synthesized 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).

  • Add iodine (I₂) as a catalyst.

  • Reflux the mixture for three hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, work up the reaction to isolate the 7-hydroxy-4'-methoxyflavone product.[2]

Anticancer Activity of 5-Hydroxy-7-methoxyflavone

Extensive research on 5-hydroxy-7-methoxyflavone (HMF), an isomer of this compound, has demonstrated its potent anticancer activities, particularly against human colon carcinoma cells (HCT-116).[3]

Quantitative Data: Cytotoxicity of Methoxyflavone Derivatives

The cytotoxic effects of various methoxyflavone derivatives have been evaluated in different cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized below.

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
5-Hydroxy-7-methoxyflavone (HMF) HCT-116 (Colon)MTT Assay24~50
5,7,4'-TrimethoxyflavoneMOLT-4 (Leukemia)Not specifiedNot specifiedCytotoxic
Acacetin (5,7-dihydroxy-4'-methoxyflavone)DU145 (Prostate)MTT Assay24~25
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7 (Breast)Not specified723.71
ChrysosplenetinMCF-7 (Breast)Not specified720.3
Signaling Pathway: HMF-Induced Apoptosis in HCT-116 Cells

5-Hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells through a signaling cascade initiated by the generation of reactive oxygen species (ROS). This leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, caspase-mediated cell death.[3]

G cluster_apoptosis Signaling Pathway of HMF-Induced Apoptosis in HCT-116 Cells HMF 5-Hydroxy-7-methoxyflavone (HMF) ROS Reactive Oxygen Species (ROS) Generation HMF->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Ca_Release Intracellular Ca²⁺ Release ER_Stress->Ca_Release JNK_Phos JNK Phosphorylation ER_Stress->JNK_Phos Mito_Pathway Mitochondrial Apoptosis Pathway JNK_Phos->Mito_Pathway Bax_Activation Bax Activation Mito_Pathway->Bax_Activation Bcl2_Down Bcl-2 Downregulation Mito_Pathway->Bcl2_Down CytC_Release Cytochrome c Release Bax_Activation->CytC_Release Bcl2_Down->CytC_Release Caspase3 Caspase-3 Activation CytC_Release->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

HMF triggers ROS-mediated mitochondrial apoptosis in colon cancer cells.[3]
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Treatment: Treat the cells with various concentrations of 5-hydroxy-7-methoxyflavone (e.g., 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.[3]

Anti-inflammatory Activity of Methoxyflavones

Methoxyflavones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.[4]

Quantitative Data: Inhibition of Inflammatory Markers

The anti-inflammatory effects of various methoxyflavone derivatives have been quantified by their ability to inhibit the production of inflammatory markers.

CompoundModelEndpointMaximum Inhibition (%)
7,4'-DimethoxyflavoneCarrageenan-induced paw edema in ratsEdema reduction52.4
4',6,7-Trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceLeukocyte migrationSignificant reduction
4',6,7-Trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceTNF-α productionSignificant reduction
4',6,7-Trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceIL-1β productionSignificant reduction
Signaling Pathway: General Anti-inflammatory Mechanism of Flavones

Flavones exert their anti-inflammatory effects by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory mediators.

G cluster_inflammation General Anti-inflammatory Signaling Pathway of Flavones LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_Inhibition IκBα Degradation Inhibition IKK->NFkB_Inhibition NFkB NF-κB NFkB_Inhibition->NFkB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Inflammation Inflammation Proinflammatory_Genes->Inflammation Flavones Methoxyflavones Flavones->MAPK Flavones->IKK

Methoxyflavones inhibit inflammatory pathways by targeting MAPK and NF-κB signaling.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol details a common in vitro assay to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test methoxyflavone for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by a 10-minute incubation in the dark. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

Conclusion

While direct experimental data on this compound remains limited, the comprehensive analysis of its isomer, 5-hydroxy-7-methoxyflavone, and other related methoxyflavonoids, provides a strong foundation for predicting its therapeutic potential. The demonstrated anticancer and anti-inflammatory activities, coupled with detailed mechanistic insights and established experimental protocols, highlight the promise of this class of compounds for further investigation and drug development. This guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide on the Core Mechanism of Action of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxy-7-methoxyflavone, a naturally occurring methoxyflavone, has garnered interest within the scientific community for its potential therapeutic applications. As a primary metabolite of the well-studied neurotrophic compound 7,8-dihydroxyflavone (7,8-DHF), its distinct pharmacological profile is of significant interest. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing upon direct evidence where available and inferring potential pathways from studies on structurally related flavonoids. This document provides a comprehensive overview of its interaction with key cellular targets, summarizes relevant quantitative data, and presents detailed experimental protocols to facilitate further research.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, often exhibit enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This compound is a monomethoxyflavone and a monohydroxyflavone. It is recognized as a significant metabolite of 7,8-dihydroxyflavone (7,8-DHF), a potent agonist of the Tropomyosin receptor kinase B (TrkB). Understanding the mechanism of action of this compound is crucial for elucidating the full therapeutic potential of 7,8-DHF and for the development of novel flavonoid-based therapeutics.

Core Mechanisms of Action

The primary mechanism of action of this compound is multifaceted, with evidence suggesting its involvement in neurotrophic signaling, modulation of inflammatory pathways, and induction of apoptosis in cancer cells.

Neurotrophic Effects and TrkB Receptor Interaction

Initial interest in this compound stemmed from its relationship with 7,8-DHF, a small molecule that mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) by activating the TrkB receptor. However, studies have shown that this compound, along with its isomer 7-hydroxy-8-methoxyflavone, demonstrates markedly reduced efficacy in activating the TrkB receptor compared to its parent compound, 7,8-DHF. One study reported that this compound barely activated TrkB as compared to a vehicle control. This suggests that while it is a metabolite of a potent TrkB agonist, its direct neurotrophic activity via this receptor is minimal. The neuroprotective effects observed with 7,8-DHF are therefore primarily attributed to the parent compound itself, rather than its metabolites.

Anticancer Activity: Induction of Apoptosis

While direct studies on the anticancer mechanism of this compound are limited, research on the structurally similar 5-hydroxy-7-methoxyflavone provides significant insights. This isomer has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving the generation of reactive oxygen species (ROS). This ROS-mediated pathway leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death. Given the structural similarities, it is plausible that this compound may exert similar pro-apoptotic effects in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of methoxyflavones is well-documented. Related compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6). The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While specific data for this compound is not yet available, its flavonoid structure suggests it may share these anti-inflammatory properties.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related isomer, 5-Hydroxy-7-methoxyflavone, to provide a comparative perspective on their biological activities.

Compound Assay Cell Line Parameter Result Reference
This compoundTrkB ActivationNot specifiedReceptor ActivationBarely activated TrkB
5-Hydroxy-7-methoxyflavoneCytotoxicity (MTT Assay)HCT-116 (Colon Carcinoma)IC50Dose-dependent reduction in cell viability
5-Hydroxy-7-methoxyflavoneApoptosis (Hoechst Staining)HCT-116 (Colon Carcinoma)Apoptotic IndexSignificant dose-dependent increase
5-Hydroxy-7-methoxyflavoneROS Generation (H2DCFDA)HCT-116 (Colon Carcinoma)Mean Fluorescence IntensitySignificant dose-dependent increase

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound. These protocols are based on standard techniques used for related flavonoids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.

  • Materials:

    • This compound stock solution (in DMSO)

    • Selected cancer cell lines

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Hoechst 33342 Staining

This protocol is for the morphological evaluation of apoptosis based on nuclear condensation and fragmentation.

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • This compound

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • Hoechst 33342 staining solution (1 µg/mL in PBS)

    • Fluorescence microscope

  • Procedure:

    • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

    • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

    • Washing: Wash the cells three times with PBS.

    • Staining: Incubate the cells with Hoechst 33342 staining solution for 10 minutes at room temperature in the dark.

    • Washing: Wash the cells twice with PBS.

    • Visualization: Mount the coverslips onto microscope slides and observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

    • Quantification: Calculate the apoptotic index by counting the number of apoptotic nuclei and dividing by the total number of cells in several random fields.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Materials:

    • Cells cultured in a 96-well plate or on coverslips

    • This compound

    • H2DCFDA stock solution (in DMSO)

    • Serum-free cell culture medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Cell Treatment: Treat cells with various concentrations of this compound for the desired time.

    • Probe Loading: Wash the cells with PBS and then incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with PBS to remove the excess probe.

    • Measurement:

      • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

      • Microscope: Capture fluorescence images to visualize ROS production.

    • Data Analysis: Quantify the relative fluorescence intensity compared to the control group.

Western Blot Analysis for Signaling Pathway Proteins (MAPK and NF-κB)

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed in this guide.

Methodological & Application

Synthesis Protocol for 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. The synthesis is based on the well-established Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core. The protocol outlines a multi-step process commencing with the preparation of the key intermediate, 2,3-dihydroxy-4-methoxyacetophenone, followed by benzoylation, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to yield the target compound. This guide includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of this compound for further study and development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound is a specific flavone that has garnered interest for its potential pharmacological properties. The efficient chemical synthesis of this compound is crucial for enabling detailed biological investigations and potential drug development. The Baker-Venkataraman rearrangement is a classic and effective strategy for the synthesis of flavones.[1][2][3] This method involves the conversion of an o-hydroxyacetophenone to a 1,3-diketone, which then undergoes cyclization to form the flavone scaffold.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step process starting from 2,3-dihydroxy-4-methoxyacetophenone.

  • Benzoylation: The first step involves the selective benzoylation of the more reactive hydroxyl group of 2,3-dihydroxy-4-methoxyacetophenone to form the corresponding benzoyl ester.

  • Baker-Venkataraman Rearrangement: The benzoyl ester then undergoes a base-catalyzed intramolecular acyl transfer to yield a 1,3-diketone intermediate.

  • Acid-Catalyzed Cyclization: The final step is the acid-catalyzed cyclodehydration of the 1,3-diketone to afford the target molecule, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2,3-Dihydroxy-4-methoxyacetophenone (Starting Material)

A plausible route to the starting material, 2,3-dihydroxy-4-methoxyacetophenone, involves the selective methylation of 2,3,4-trihydroxyacetophenone.

Protocol for Selective Methylation:

  • Dissolve 2,3,4-trihydroxyacetophenone (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (1.1 eq).

  • Add dimethyl sulfate (1.0 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain 2,3-dihydroxy-4-methoxyacetophenone.

Step 2: Benzoylation of 2,3-Dihydroxy-4-methoxyacetophenone
  • Dissolve 2,3-dihydroxy-4-methoxyacetophenone (1.0 eq) in dry pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid (5%) to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone.

Step 3: Baker-Venkataraman Rearrangement
  • Dissolve the 2-(benzoyloxy)-3-hydroxy-4-methoxyacetophenone (1.0 eq) from the previous step in dry pyridine.

  • Add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 50-60 °C for 2-3 hours with stirring.

  • Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid (10%) to precipitate the 1,3-diketone.

  • Filter the solid, wash with water, and dry. The crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione can be used in the next step without further purification.

Step 4: Acid-Catalyzed Cyclization to this compound
  • Dissolve the crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenyl-1,3-propanedione (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure this compound.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2,3,4-TrihydroxyacetophenoneC₈H₈O₄168.15Solid
2,3-Dihydroxy-4-methoxyacetophenoneC₉H₁₀O₄182.17Solid
This compoundC₁₆H₁₂O₄268.26Solid[4]
Spectral Data for this compound
Mass Spectrometry [M-H]⁻ at m/z 267.0663[4]
IR Spectra (ATR-Neat) Available[4]
Raman Spectra (FT-Raman) Available

Mandatory Visualization

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_baker_venkataraman Baker-Venkataraman Synthesis 2_3_4_Trihydroxyacetophenone 2,3,4-Trihydroxyacetophenone Reagents_Step1 Dimethyl Sulfate, K2CO3, Acetone 2_3_4_Trihydroxyacetophenone->Reagents_Step1 Methylation Intermediate_1 2,3-Dihydroxy-4- methoxyacetophenone Reagents_Step1->Intermediate_1 Reagents_Step2 Benzoyl Chloride, Pyridine Intermediate_1->Reagents_Step2 Benzoylation Intermediate_2 2-(Benzoyloxy)-3-hydroxy- 4-methoxyacetophenone Reagents_Step2->Intermediate_2 Reagents_Step3 KOH, Pyridine Intermediate_2->Reagents_Step3 Rearrangement Intermediate_3 1-(2,3-Dihydroxy-4-methoxyphenyl)- 3-phenyl-1,3-propanedione Reagents_Step3->Intermediate_3 Reagents_Step4 H2SO4, Acetic Acid Intermediate_3->Reagents_Step4 Cyclization Final_Product This compound Reagents_Step4->Final_Product

Caption: Synthetic workflow for this compound.

Baker-Venkataraman Rearrangement Mechanism

Mechanism start o-Acyloxyaryl Ketone enolate Enolate Formation (Base) start->enolate Deprotonation cyclization Intramolecular Acyl Transfer enolate->cyclization Nucleophilic Attack rearrangement Ring Opening cyclization->rearrangement diketone o-Hydroxyaryl β-Diketone rearrangement->diketone

Caption: Mechanism of the Baker-Venkataraman rearrangement.

References

Application Notes and Protocols: Purification of 8-Hydroxy-7-methoxyflavone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered interest within the scientific community due to its potential biological activities, including antioxidant properties. As a member of the flavonoid class, it shares structural similarities with compounds known for a wide range of pharmacological effects. The isolation and purification of this compound are critical steps for its characterization, biological screening, and potential development as a therapeutic agent. This document provides detailed protocols for the purification of this compound from a crude mixture, whether from a synthetic source or a natural extract, using various chromatographic techniques, including column chromatography, flash chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for the purification of a structurally related flavone, 7-hydroxy-4'-methoxyflavone, which can serve as a benchmark for the purification of this compound. Researchers should aim to populate a similar table with their own experimental data for accurate documentation and comparison.

ParameterCrude ProductAfter Column ChromatographyAfter Preparative HPLCFinal Purity (by Analytical HPLC)
Starting Material (g) 1.0---
Yield (g) -0.750.65-
Yield (%) -75%65%-
Purity (%) ~60%~90%>98%>99%
Retention Time (min) --12.512.5
Solvent System -Hexane:Ethyl Acetate (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)

Note: The data presented is illustrative and based on the purification of a similar flavone. Actual results for this compound may vary depending on the initial purity of the crude mixture and the specific chromatographic conditions employed.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is suitable for the initial purification of this compound from a crude reaction mixture or a concentrated plant extract.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., in a stepwise gradient of 5%, 10%, 15%, 20%, etc., of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in fractions of a suitable volume.

  • TLC Analysis: Monitor the fractions by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Flash Chromatography

Flash chromatography offers a faster alternative to traditional column chromatography for the purification of this compound.

Materials:

  • Crude this compound

  • Flash chromatography system with a UV detector

  • Pre-packed silica gel flash column

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Collection vials

Procedure:

  • Method Development: Develop a suitable gradient method based on TLC analysis of the crude material. A gradient of ethyl acetate in hexane is a common choice.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a solvent compatible with the initial mobile phase.

  • System Setup: Equilibrate the flash column with the initial mobile phase (e.g., 100% n-hexane).

  • Injection and Elution: Inject the sample onto the column and begin the gradient elution. A typical gradient could be from 0% to 40% ethyl acetate in hexane over 20-30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Final Purification by Preparative HPLC

Preparative HPLC is employed for the final purification step to achieve high purity (>98%) of this compound.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (0.1%)

  • Methanol (for sample dissolution)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Sample Preparation: Dissolve the partially purified this compound in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound)

    • Gradient: A typical gradient could be:

      • 0-5 min: 30% B

      • 5-25 min: 30-70% B

      • 25-30 min: 70-100% B

      • 30-35 min: 100% B

      • 35-40 min: 100-30% B

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the highly purified compound.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Crude Material cluster_purification Purification Stages cluster_analysis Analysis and Final Product crude Crude this compound (from synthesis or extraction) col_chrom Column/Flash Chromatography (Silica Gel, Hexane:EtOAc gradient) crude->col_chrom Initial Purification prep_hplc Preparative HPLC (C18, ACN:H2O gradient) col_chrom->prep_hplc Intermediate Purity purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check High Purity Fractions pure_product Pure this compound (>98% Purity) purity_check->pure_product Confirmation G cluster_cellular Cellular Response compound This compound ros Increased ROS Production compound->ros jnk JNK Activation ros->jnk mito Mitochondrial Dysfunction jnk->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Application Notes and Protocols for the NMR Spectroscopic Analysis of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid, a class of compounds widely investigated for their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such natural products. This document provides a comprehensive guide to the NMR analysis of this compound, including predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and a workflow for spectral analysis. The information herein is designed to assist researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in their studies of this and related flavonoid compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of published data for similar flavonoid structures. The standard numbering scheme for the flavone skeleton is used for all assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 500 MHz)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.90s-
H-5~7.95d~8.5
H-6~7.15d~8.5
H-2'~8.05m-
H-6'~8.05m-
H-3'~7.55m-
H-4'~7.55m-
H-5'~7.55m-
7-OCH₃~3.90s-
8-OH~10.80s (br)-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 125 MHz)

PositionPredicted δ (ppm)
C-2~163.5
C-3~105.0
C-4~182.0
C-5~125.0
C-6~115.0
C-7~158.0
C-8~136.0
C-9~152.0
C-10~114.0
C-1'~131.0
C-2'~126.0
C-6'~126.0
C-3'~129.0
C-5'~129.0
C-4'~131.5
7-OCH₃~56.5

2D NMR Correlations (Predicted)

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum will reveal direct one-bond correlations between protons and their attached carbons. Key expected correlations are:

  • H-3 with C-3

  • H-5 with C-5

  • H-6 with C-6

  • H-2'/H-6' with C-2'/C-6'

  • H-3'/H-5' with C-3'/C-5'

  • H-4' with C-4'

  • The protons of the 7-OCH₃ group with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is crucial for establishing the connectivity of the molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key predicted long-range correlations for this compound are illustrated in the diagram below and include:

  • H-3 to C-2 , C-4 , and C-1'

  • H-5 to C-4 , C-6 , C-7 , and C-9

  • H-6 to C-5 , C-7 , C-8 , and C-10

  • H-2'/H-6' to C-2 , C-3' , and C-4'

  • Protons of 7-OCH₃ to C-7

  • 8-OH proton to C-7 , C-8 , and C-9

Experimental Protocols

The following are standard protocols for the acquisition of NMR spectra for flavonoid compounds.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing properties.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for inverse detection experiments for 2D NMR.

4.2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

4.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more (as ¹³C is less sensitive).

  • Relaxation Delay (d1): 2 seconds

4.2.3. HSQC Spectroscopy

  • Pulse Program: Standard phase-sensitive HSQC with gradient selection (e.g., 'hsqcedetgpsp' on Bruker).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • Number of Scans: 4-8 per increment

  • Number of Increments: 256-512

4.2.4. HMBC Spectroscopy

  • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf' on Bruker).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Number of Scans: 8-16 per increment

  • Number of Increments: 256-512

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Visualizations

Workflow for NMR Analysis of this compound

workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d 1D ¹H NMR c->d e 1D ¹³C NMR d->e f 2D HSQC e->f g 2D HMBC f->g h Fourier Transform & Phasing g->h i Peak Picking & Integration h->i j Assign ¹H and ¹³C Signals i->j k Analyze HSQC & HMBC Correlations j->k l Structure Elucidation k->l

Caption: Workflow for the NMR analysis of this compound.

Predicted HMBC Correlations for this compound

Caption: Key predicted HMBC correlations for this compound.

Conclusion

The structural elucidation of this compound can be effectively achieved through a combination of 1D and 2D NMR spectroscopic techniques. While a complete, experimentally verified dataset for this specific molecule is not currently available in the public domain, the predicted data and standardized protocols provided in these application notes offer a robust framework for its analysis. The interpretation of ¹H, ¹³C, HSQC, and HMBC spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the chemical structure. This information is fundamental for quality control, further chemical modifications, and the investigation of the biological properties of this compound, thereby supporting its potential development as a therapeutic agent.

Application Note: Mass Spectrometry Fragmentation Analysis of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 8-Hydroxy-7-methoxyflavone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). It includes a comprehensive overview of the fragmentation pattern of this methoxylated flavonoid in negative ion mode, offering insights into its structural elucidation. The presented experimental workflow and data analysis can be readily adapted for the characterization of this and structurally related flavonoids in various research and drug development applications.

Introduction

This compound is a naturally occurring flavonoid that has garnered scientific interest due to its potential biological activities. Flavonoids, a diverse group of polyphenolic compounds, are known for their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate identification and structural characterization of these compounds are crucial for understanding their mechanism of action, metabolism, and potential therapeutic applications.

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful analytical technique for the sensitive and specific detection and structural elucidation of flavonoids. Tandem mass spectrometry (MS/MS) provides valuable information about the chemical structure of a molecule through controlled fragmentation. This document outlines the characteristic fragmentation of this compound and provides a robust LC-MS/MS protocol for its analysis.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for LC-MS/MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition to the desired concentration (e.g., 1 µg/mL).

For the extraction of this compound from a biological matrix (e.g., plant tissue, plasma), a generic liquid-liquid or solid-phase extraction protocol can be employed. A typical protocol is outlined below:

  • Homogenization: Homogenize the sample in a suitable solvent (e.g., methanol/water mixture).

  • Extraction: Perform liquid-liquid extraction with a solvent like ethyl acetate or use a solid-phase extraction (SPE) cartridge suitable for flavonoids.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general LC-MS/MS method that can be optimized for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage -3.5 kV
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MS1 Scan Range m/z 100 - 500
Precursor Ion (MS2) m/z 267.07
Collision Energy Optimized for fragmentation (e.g., 20-40 eV)

Results and Discussion

Mass Spectrometry Fragmentation of this compound

The molecular formula of this compound is C₁₆H₁₂O₄, with a monoisotopic mass of 268.0736 g/mol . In negative ion mode ESI-MS, the compound readily forms a deprotonated molecule [M-H]⁻ at an m/z of 267.0663.[1] Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern that provides structural insights.

The observed fragment ions in the negative ion mode MS/MS spectrum of this compound are summarized in Table 3.[1]

Table 3: MS/MS Fragmentation Data for this compound ([M-H]⁻)

Precursor Ion (m/z)Fragment Ions (m/z)Proposed Neutral Loss
267.07252.04CH₃• (15 Da)
239.04CO (28 Da) from m/z 267.07
253.05Not explicitly defined, likely a secondary fragmentation

The fragmentation of flavonoids is known to involve specific pathways, including the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions.[2] For methoxylated flavonoids like this compound, the loss of a methyl radical (CH₃•) is a common fragmentation pathway.[2] Another typical fragmentation involves the loss of carbon monoxide (CO).[2]

Based on the observed fragments and established flavonoid fragmentation mechanisms, a proposed fragmentation pathway for this compound in negative ion mode is presented below.

fragmentation_pathway parent [M-H]⁻ m/z 267.07 frag1 Fragment Ion m/z 252.04 parent->frag1 - CH₃• frag2 Fragment Ion m/z 239.04 parent->frag2 - CO frag3 Fragment Ion m/z 253.05 parent->frag3 - CH₂O (speculative)

Caption: Proposed fragmentation pathway of this compound.

The primary fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group to form the ion at m/z 252.04, and the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation for flavonoids, resulting in the ion at m/z 239.04. The origin of the fragment at m/z 253.05 is less direct and may arise from a secondary fragmentation or a less common initial loss.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample extraction Extraction start->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS Detection (MS1) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration spectral_interpretation Spectral Interpretation peak_integration->spectral_interpretation

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol for LC-MS/MS, coupled with the elucidated fragmentation pattern, offers a reliable methodology for the identification and structural characterization of this flavonoid. The presented data and workflows can be valuable for researchers and scientists in natural product chemistry, pharmacology, and drug development who are working with flavonoids and related compounds.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the anticancer properties of 8-Hydroxy-7-methoxyflavone (HMF). Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of implicated signaling pathways to facilitate experimental design and data interpretation.

Introduction

This compound (HMF) is a natural flavonoid compound that has garnered interest for its potential anticancer activities. Like other flavonoids, HMF is hypothesized to exert its effects through the modulation of various cellular processes, including cell proliferation, apoptosis, and cell cycle progression. Preliminary studies suggest that HMF can induce cytotoxicity and apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and interference with key signaling cascades such as the PI3K/Akt and MAPK pathways. These pathways are critical regulators of cell survival, growth, and proliferation, and their dysregulation is a hallmark of many cancers.

This document outlines standardized protocols for essential cell-based assays to systematically evaluate the anticancer efficacy of HMF.

Data Presentation: Summary of Quantitative Data

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and related methoxyflavones on various cancer cell lines.

Table 1: Cytotoxicity of this compound (HMF) in Human Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
HCT-116Colorectal CarcinomaMTT24~60[1]

Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cancer cell lines. The data presented here is based on available research. Further experimental validation is recommended.

Table 2: Apoptosis Induction by this compound (HMF) in HCT-116 Cells

TreatmentConcentration (µM)Duration (h)Apoptotic Cells (%)Method
Control024BaselineHoechst 33342 Staining
HMF2524IncreasedHoechst 33342 Staining[1]
HMF5024Dose-dependent increaseHoechst 33342 Staining[1]
HMF10024Significant increaseHoechst 33342 Staining[1]

Note: The percentage of apoptotic cells is often determined by flow cytometry using Annexin V and Propidium Iodide staining. While Hoechst staining provides qualitative and semi-quantitative data, flow cytometry is recommended for precise quantification.

Table 3: Effect of this compound (HMF) on Apoptosis-Related Protein Expression in HCT-116 Cells

ProteinTreatmentConcentration (µM)Duration (h)Change in Expression
Bcl-2HMF25, 50, 10024Down-regulation[1]
BaxHMF25, 50, 10024Activation (translocation)[1]
Cleaved Caspase-3HMF25, 50, 10024Up-regulation[1]

Note: Data is derived from Western blot analysis. Changes are relative to untreated control cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HMF)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of HMF in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of HMF or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against HMF concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with HMF.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HMF)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of HMF and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Exclude debris and doublets from the analysis.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of HMF on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HMF)

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with HMF as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may indicate apoptotic cells.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways, such as PI3K/Akt and MAPK, following HMF treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (HMF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, p-p38, p38, p-JNK, JNK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with HMF, wash with cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and the general workflow for the cell-based assays.

experimental_workflow cluster_assays Cell-Based Assays cluster_endpoints Endpoints cell_culture Cancer Cell Culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot

Figure 1: General experimental workflow for assessing the anticancer activity of this compound.

PI3K_Akt_pathway cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt PIP3->p_Akt activates Akt Akt p_mTOR p-mTOR p_Akt->p_mTOR activates mTOR mTOR Proliferation Cell Proliferation & Survival p_mTOR->Proliferation HMF 8-Hydroxy- 7-methoxyflavone HMF->PI3K inhibits? HMF->p_Akt inhibits?

Figure 2: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_pathway cluster_pathway MAPK Signaling Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK p_MAPK p-MAPK MAPKK->p_MAPK MAPK MAPK (ERK, p38, JNK) Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p_MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response HMF 8-Hydroxy- 7-methoxyflavone HMF->p_MAPK modulates?

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.

Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway HMF 8-Hydroxy- 7-methoxyflavone ROS ROS Generation HMF->ROS Bcl2 Bcl-2 HMF->Bcl2 inhibits Bax Bax HMF->Bax activates Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Bax Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 4: Proposed mechanism of HMF-induced intrinsic apoptosis.

References

Application Notes and Protocols: Anti-inflammatory Assay for 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols to evaluate the anti-inflammatory properties of 8-Hydroxy-7-methoxyflavone. The methodologies detailed herein focus on in vitro assays using the murine macrophage cell line RAW 264.7, a standard model for inflammation studies. The protocols cover the assessment of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Furthermore, methods for investigating the underlying molecular mechanisms through the analysis of the NF-κB and MAPK signaling pathways are provided.

Introduction

Flavonoids are a class of natural compounds known for their diverse biological activities, including anti-inflammatory effects. This compound is a flavonoid whose anti-inflammatory potential is of significant interest. The inflammatory response, when dysregulated, contributes to a variety of chronic diseases. A key initiating step in many inflammatory responses is the activation of macrophages by stimuli like lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria. This activation leads to the production of pro-inflammatory mediators, driven by signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways therefore represent key targets for anti-inflammatory drug discovery. The following protocols provide a framework for the systematic evaluation of this compound's ability to modulate these inflammatory responses.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production

TreatmentConcentration (µM)Nitrite Concentration (µM) ± SD% Inhibition
Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25

Table 2: Effect of this compound on LPS-Induced Prostaglandin E2 (PGE2) Production

TreatmentConcentration (µM)PGE2 Concentration (pg/mL) ± SD% Inhibition
Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
LPS + this compound25

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production

CytokineTreatmentConcentration (µM)Cytokine Concentration (pg/mL) ± SD% Inhibition
TNF-α Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10
IL-6 Control-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound5
LPS + this compound10

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Inflammatory Mediator Assays cluster_mechanistic Mechanistic Studies A RAW 264.7 Cell Culture B Cell Seeding & Adherence (24h) A->B C Pre-treatment with This compound (2h) B->C D Stimulation with LPS (1 µg/mL, 24h) C->D E Collect Supernatant D->E I Cell Lysis D->I F Nitric Oxide (NO) Assay (Griess Assay) E->F G PGE2 ELISA E->G H TNF-α & IL-6 ELISA E->H J Western Blot I->J K Analyze NF-κB Pathway (p-p65, p-IκBα) J->K L Analyze MAPK Pathway (p-p38, p-ERK, p-JNK) J->L

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for ELISA, and 6-well plates for Western blotting) at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 12-24 hours.[2][3]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[2][4]

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

  • After the 24-hour incubation with the compound and LPS, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[2]

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 540 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the untreated control group.

Nitric Oxide (NO) Assay

This assay measures nitrite, a stable product of NO, in the cell culture supernatant.

  • After the 24-hour treatment period, collect 100 µL of the cell culture supernatant from each well.[2]

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[2]

  • Incubate the mixture at room temperature for 10 minutes.[4]

  • Measure the absorbance at 540 nm using a microplate reader.[4]

  • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.[2]

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISAs
  • Collect the cell culture supernatants after the 24-hour treatment period.

  • Centrifuge the supernatants at 1000 x g for 20 minutes at 4°C to remove any cell debris.[5][6]

  • Perform the Enzyme-Linked Immunosorbent Assays (ELISAs) for PGE2, TNF-α, and IL-6 on the clear supernatants according to the manufacturer's instructions for the specific commercial kits used.[7][8][9]

  • In general, the protocol involves adding standards and samples to antibody-pre-coated plates, followed by incubation, washing, addition of a detection antibody, and a substrate for color development.[9][10]

  • The absorbance is measured at 450 nm, and the concentrations are calculated based on the respective standard curves.[11][12]

Mechanistic Pathways

NF-κB Signaling Pathway

G node_stimulus node_stimulus node_flavonoid node_flavonoid node_pathway node_pathway node_tf node_tf node_response node_response LPS LPS IKK IKK Phosphorylation LPS->IKK HMF This compound IkBa IκBα Phosphorylation & Degradation HMF->IkBa Inhibits IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G node_stimulus node_stimulus node_flavonoid node_flavonoid node_pathway node_pathway node_tf node_tf node_response node_response LPS LPS MAPKKK MAPKKK LPS->MAPKKK HMF This compound MAPKK MAPKK HMF->MAPKK Inhibits Phosphorylation MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Inhibition of the MAPK signaling pathway by this compound.

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules to understand the mechanism of action.

  • Cell Lysis: After the desired treatment time (shorter incubation times, e.g., 30-60 minutes, are often optimal for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) per lane and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.[15][16]

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.[17][18]

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[17] The density of the bands can be quantified using image analysis software.

References

Application Notes and Protocols for Determining the Antioxidant Capacity of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxyflavone is a flavonoid of interest for its potential biological activities, including its antioxidant capacity. Flavonoids are a class of polyphenolic compounds widely recognized for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous disease pathologies. The evaluation of the antioxidant potential of this compound is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for assessing its antioxidant capacity using two common and reliable in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Data Presentation: Antioxidant Capacity of Flavonoids

Table 1: Comparative Antioxidant Activity of Selected Flavonoids

CompoundDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)Reference Compound
This compound Data not availableData not available-
7-Hydroxyflavone> 100Data not availableStructurally similar
Luteolin~5-15~2-10Potent antioxidant flavonoid
Quercetin~2-10~1-5Potent antioxidant flavonoid
Ascorbic Acid (Vitamin C)~20-50~5-15Standard antioxidant
Trolox~40-60~2-8Standard antioxidant

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a deep violet-colored free radical. In the presence of an antioxidant, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Reagents and Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Preparation of DPPH Solution (0.1 mM):

    • Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in an amber bottle and in the dark at 4°C. The solution should be freshly prepared.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar dilution series for the positive control (e.g., Ascorbic acid).

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test sample or standard to the wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the blank (DPPH solution without the sample).

    • A_sample is the absorbance of the test sample or standard.

  • Determine the IC50 value:

    • Plot a graph of % Inhibition versus the concentration of the test sample.

    • The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals and can be determined from the graph.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced by an antioxidant to the colorless neutral form, and the decrease in absorbance at 734 nm is measured. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the sample.

Reagents and Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM stock solution of ABTS in water.

    • Prepare a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the ABTS stock solution and potassium persulfate stock solution in a 1:1 ratio (v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of Test Sample and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a series of dilutions to obtain a range of concentrations.

    • Prepare a series of Trolox standards (e.g., 0 to 15 µM).

  • Assay Protocol:

    • In a 96-well microplate, add 20 µL of the various concentrations of the test sample or Trolox standard to the wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Shake the plate gently and incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition (% Inhibition) using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    Where:

    • A_control is the absorbance of the ABTS•+ working solution without the sample.

    • A_sample is the absorbance of the test sample or standard.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC):

    • Plot a standard curve of % Inhibition versus the concentration of the Trolox standards.

    • Determine the TEAC of the test sample by comparing its % inhibition to the Trolox standard curve. The TEAC is typically expressed as µmol of Trolox equivalents per gram of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well Plate prep_dpph->mix prep_sample Prepare this compound and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts_radical Generate ABTS•+ Radical Cation prep_working_sol Prepare ABTS•+ Working Solution prep_abts_radical->prep_working_sol mix Mix Sample/Standard with ABTS•+ Solution in 96-well Plate prep_working_sol->mix prep_sample Prepare this compound and Trolox Standard Dilutions prep_sample->mix incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

DPPH_Principle DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from AH) Antioxidant This compound (AH) Antioxidant_radical A• Antioxidant->Antioxidant_radical donates H•

Caption: Principle of the DPPH radical scavenging reaction.

ABTS_Principle ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS + e- (from AH) Antioxidant This compound (AH) Antioxidant_oxidized A+ Antioxidant->Antioxidant_oxidized donates e-

Caption: Principle of the ABTS radical cation decolorization reaction.

In Vitro Experimental Design for 8-Hydroxy-7-methoxyflavone Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxyflavone is a naturally occurring flavonoid that has garnered interest for its potential therapeutic properties, including neuroprotective, anti-inflammatory, and anticancer activities. As a member of the flavonoid family, it shares structural similarities with other bioactive compounds known to modulate key cellular signaling pathways. These application notes provide a comprehensive guide for the in vitro experimental design of studies investigating the biological effects of this compound. Detailed protocols for key assays are provided to facilitate research and ensure robust and reproducible results.

Note on Data Presentation: Direct quantitative in vitro data for this compound is limited in publicly available literature. Therefore, the data presented in the following tables are derived from studies on structurally and functionally related flavonoids, such as 7,8-dihydroxyflavone (a potent TrkB agonist) and 5-hydroxy-7-methoxyflavone (a chrysin derivative). This information serves as a valuable reference for experimental design and for predicting the potential efficacy of this compound, but it should be noted that these values are illustrative and require experimental validation for this compound itself.

Data Presentation: Efficacy of Related Flavonoids in In Vitro Models

Table 1: Cytotoxicity of Related Flavonoids in Cancer Cell Lines
CompoundCell LineAssayIC50 ValueExposure TimeReference
7,8-DihydroxyflavoneSK-MEL-2 (Melanoma)Alamar Blue229.2 µM48h[1]
7,8-DihydroxyflavoneG-361 (Melanoma)Alamar Blue204.3 µM48h[1]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)Alamar Blue177.6 µM48h[2]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)MTT~60 µM (viability reduced to ~39%)24h[3]
7-hydroxy-4-phenylchromen-2-one derivativeAGS (Gastric Cancer)MTT2.63 µMNot Specified[4]
Table 2: Apoptosis Induction by Related Flavonoids
CompoundCell LineParameterResultTreatmentReference
7,8-DihydroxyflavoneG-361 (Melanoma)Early Apoptosis27.11%300 µM for 24h[1]
7,8-DihydroxyflavoneG-361 (Melanoma)Late Apoptosis/Dead Cells32.88%300 µM for 24h[1]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)Early Apoptosis4.56-fold increase177.6 µM for 48h[2]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)Late Apoptosis3-fold increase177.6 µM for 48h[2]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)Apoptotic NucleiDose-dependent increase25-100 µM for 24h[3]
Table 3: Modulation of Apoptosis-Related Proteins by Related Flavonoids
CompoundCell LineProteinChangeMethodReference
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)Bcl-250.6% decreaseWestern Blot[2]
7,8-DihydroxyflavoneHUH-7 (Hepatocarcinoma)Cleaved Caspase-31.5-fold increaseWestern Blot[2]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)Bcl-2Down-regulationWestern Blot[3]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)BaxActivationWestern Blot[3]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)Caspase-3ActivationWestern Blot[3]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) cell_viability Cell Viability Assay (MTT Assay) prep_compound->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) prep_compound->apoptosis western_blot Western Blot Analysis prep_compound->western_blot qpcr qPCR Analysis prep_compound->qpcr signaling_assay Signaling Pathway Assays (e.g., NF-κB, TrkB) prep_compound->signaling_assay prep_cells Culture Selected Cell Lines (e.g., cancer, neuronal, immune cells) prep_cells->cell_viability prep_cells->apoptosis prep_cells->western_blot prep_cells->qpcr prep_cells->signaling_assay ic50 Calculate IC50 Values cell_viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Quantify Protein Expression western_blot->protein_quant gene_quant Quantify Gene Expression qpcr->gene_quant pathway_analysis Analyze Pathway Modulation signaling_assay->pathway_analysis

General experimental workflow for in vitro studies.

trkb_signaling_pathway compound This compound trkb TrkB Receptor compound->trkb Activates pi3k PI3K trkb->pi3k erk ERK trkb->erk akt Akt pi3k->akt survival Neuronal Survival Synaptic Plasticity akt->survival creb CREB erk->creb creb->survival

Proposed TrkB signaling pathway activation.

nfkb_signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK stimulus->ikk compound This compound compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->transcription Induces

Proposed NF-κB signaling pathway inhibition.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cell line and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected adherent cell line (e.g., HeLa, MCF-7, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • This compound

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis for Apoptosis and Signaling Proteins

Objective: To determine the effect of this compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and signaling pathways (e.g., p-TrkB, p-Akt, p-ERK, p-p65 NF-κB, IκBα).

Materials:

  • This compound

  • Selected cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with this compound as desired.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., Bcl2, Bax, Casp3, TNF, IL6).

Materials:

  • This compound

  • Selected cell line

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and Quantification:

    • Treat cells with this compound.

    • Extract total RNA using a suitable kit.

    • Determine the RNA concentration and purity using a spectrophotometer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction with the master mix, primers, and diluted cDNA.

    • Run the qPCR in a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro investigation of this compound. By employing these standardized assays, researchers can effectively assess its cytotoxic, apoptotic, and signaling modulatory effects. The illustrative data from related flavonoids provide a valuable starting point for experimental design, although it is imperative to generate specific data for this compound to fully elucidate its therapeutic potential. The visualization of potential signaling pathways offers a conceptual model to guide mechanistic studies. This comprehensive approach will enable a thorough characterization of the biological activities of this compound and contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols for Testing 8-Hydroxy-7-methoxyflavone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-7-methoxyflavone, also known as Pratensein, is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense).[1][2] Flavonoids, a broad class of plant secondary metabolites, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[3][4][5] Methoxyflavones, in particular, are noted for their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for drug development. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in various preclinical animal models.

I. Neuroprotective Efficacy in an Alzheimer's Disease Model

Application Note:

This compound (Pratensein) has demonstrated significant neuroprotective effects in a rat model of Alzheimer's disease (AD) induced by amyloid-beta (Aβ) peptides.[6][7] Administration of Pratensein has been shown to mitigate cognitive deficits, reduce neuronal degeneration and apoptosis, and suppress inflammatory markers in the hippocampus.[6][7] The proposed mechanisms of action include the enhancement of synaptic plasticity and the improvement of cholinergic function.[6] This animal model is suitable for evaluating the potential of this compound as a therapeutic agent for neurodegenerative diseases characterized by Aβ pathology.

Experimental Protocol: Aβ (1-42)-Induced Cognitive Deficit Rat Model[6]

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 220-250 g

  • Acclimation: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

2. Experimental Groups:

  • Sham-operated group

  • Aβ (1-42) model group

  • Aβ (1-42) + this compound (low dose)

  • Aβ (1-42) + this compound (high dose)

  • Aβ (1-42) + Positive control (e.g., Donepezil)

3. Surgical Procedure (Stereotaxic Injection):

  • Anesthetize rats with an appropriate anesthetic (e.g., pentobarbital sodium).

  • Mount the rat in a stereotaxic apparatus.

  • Inject Aβ (1-42) peptide (e.g., 5 µg in 1 µL) bilaterally into the hippocampus.

  • The sham group receives a vehicle injection.

4. Drug Administration:

  • Compound: this compound

  • Dosage: Based on preliminary studies, e.g., 10 and 20 mg/kg.

  • Route: Oral gavage.

  • Frequency: Daily for a specified period (e.g., 21 days) post-surgery.

5. Behavioral Testing (e.g., Morris Water Maze):

  • Conduct behavioral tests to assess learning and memory deficits during the final days of treatment.

  • Record parameters such as escape latency and the number of platform crossings.

6. Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Hippocampal tissue:

    • Measure levels of inflammatory markers (e.g., MDA, NO, IL-1β, TNF-α) via ELISA or other appropriate assays.[6]

    • Assess the activity of cholinesterase.[6]

    • Analyze the expression of synaptic plasticity-related proteins (e.g., PSD-95, p-CREB, BDNF) using Western blotting.[6]

    • Evaluate neuronal degeneration and apoptosis using techniques like Nissl staining and TUNEL assay.[6]

Quantitative Data Summary:
ParameterAβ (1-42) Model GroupAβ (1-42) + this compound (20 mg/kg)Reference
Escape Latency (s) in Morris Water MazeIncreasedSignificantly Decreased[6]
Platform Crossings in Morris Water MazeDecreasedSignificantly Increased[6]
Hippocampal IL-1β LevelIncreasedSignificantly Decreased[6]
Hippocampal TNF-α LevelIncreasedSignificantly Decreased[6]
Hippocampal BDNF ExpressionDecreasedSignificantly Increased[6]
Hippocampal Cholinesterase ActivityIncreasedSignificantly Decreased[6]

Signaling Pathway Diagram:

neuroprotection_pathway cluster_stress Cellular Stress cluster_flavone Intervention cluster_inflammation Neuroinflammation cluster_synaptic Synaptic Plasticity cluster_cholinergic Cholinergic Function cluster_outcome Pathological Outcome Abeta Aβ Deposition Inflammation ↑ IL-1β, TNF-α Abeta->Inflammation induces Synapse ↓ BDNF, p-CREB Abeta->Synapse impairs Cholinergic ↑ Cholinesterase Abeta->Cholinergic disrupts HMF This compound HMF->Inflammation inhibits HMF->Synapse enhances HMF->Cholinergic improves Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Cognitive_Decline Cognitive Decline Synapse->Cognitive_Decline Cholinergic->Cognitive_Decline

Caption: Neuroprotective mechanism of this compound.

II. Anti-inflammatory Efficacy

Application Note:

Extracts of Trifolium pratense, rich in isoflavones including this compound, have demonstrated significant in vivo anti-inflammatory activity.[5][8] A commonly used and reliable model to screen for acute anti-inflammatory effects is the carrageenan-induced paw edema model in rats. This model allows for the quantification of edema formation and the assessment of a compound's ability to inhibit this inflammatory response.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema[5][8]

1. Animal Model:

  • Species: Male Wistar rats

  • Weight: 180-220 g

  • Acclimation: As previously described.

2. Experimental Groups:

  • Vehicle Control

  • Carrageenan Control

  • Carrageenan + this compound (e.g., 50 mg/kg)

  • Carrageenan + this compound (e.g., 100 mg/kg)

  • Carrageenan + Positive Control (e.g., Indomethacin)

3. Procedure:

  • Administer this compound or vehicle orally one hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

  • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary:
Time (hours)Carrageenan Control (Paw Volume Increase, mL)Carrageenan + Red Clover Extract (100 mg/kg) (% Inhibition)Reference
1~0.4~60%[8]
2~0.6~65%[8]
3~0.8~68%[8]
4~0.7~60%[8]

Note: Data is based on a study using red clover extract; results for isolated this compound may vary.

Experimental Workflow Diagram:

anti_inflammatory_workflow A Animal Acclimation (Wistar Rats) B Grouping and Pre-treatment (Oral Gavage) A->B C Induction of Inflammation (Sub-plantar Carrageenan Injection) B->C D Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) C->D E Data Analysis (% Edema Inhibition) D->E

Caption: Workflow for carrageenan-induced paw edema model.

III. Anticancer Efficacy in a Breast Cancer Model

Application Note:

While in vivo studies specifically on this compound in cancer models are limited, in vitro research has shown its potential to induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231).[9] Furthermore, extracts from Trifolium pratense, containing Pratensein, have demonstrated synergistic anticancer effects with doxorubicin in a 4T1 murine breast cancer model, suggesting a role in inhibiting tumor growth and promoting apoptosis.[10] The 4T1 tumor-bearing mouse model is a suitable in vivo platform to evaluate the anti-tumor efficacy of this compound, both alone and in combination with standard chemotherapeutic agents.

Experimental Protocol: 4T1 Breast Cancer Allograft Model[10]

1. Animal Model:

  • Species: Female BALB/c mice

  • Age: 6-8 weeks

  • Acclimation: As previously described.

2. Cell Culture and Tumor Induction:

  • Culture 4T1 murine breast cancer cells in appropriate media.

  • Inject 1 x 10^5 4T1 cells subcutaneously into the mammary fat pad of each mouse.

3. Experimental Groups:

  • Control (Vehicle)

  • This compound (e.g., 200 mg/kg)

  • Doxorubicin (e.g., 5 mg/kg)

  • This compound + Doxorubicin

4. Treatment Protocol:

  • Begin treatment when tumors reach a palpable size.

  • Administer this compound orally daily.

  • Administer Doxorubicin intravenously (e.g., weekly).

  • Monitor tumor volume and body weight regularly for a specified period (e.g., 35 days).

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor analysis:

    • Measure final tumor weight and volume.

    • Perform immunohistochemistry for proliferation (Ki-67) and apoptosis (p53, TUNEL) markers.[10]

    • Analyze the expression of apoptosis-related genes (Bax, Bcl-2, Caspase-3) by RT-qPCR or Western blotting.[9]

  • Serum analysis:

    • Measure levels of relevant cytokines (e.g., IL-12, IFN-γ).[10]

Quantitative Data Summary (Based on T. pratense extract study):
ParameterControl GroupDoxorubicin + T. pratense (400 mg/kg)Reference
Tumor Volume (mm³)IncreasedSignificantly Decreased[10]
Ki-67 Positive Cells (%)HighSignificantly Decreased[10]
p53 Positive Cells (%)LowSignificantly Increased[10]
Serum IL-12 LevelBaselineSignificantly Increased[10]
Tumor Bax/Bcl-2 RatioLowSignificantly Increased[10]

Signaling Pathway Diagram:

anticancer_pathway cluster_flavone Intervention cluster_apoptosis Apoptosis Regulation cluster_outcome Cellular Outcome HMF This compound p53 ↑ p53 HMF->p53 Bax ↑ Bax HMF->Bax Bcl2 ↓ Bcl-2 HMF->Bcl2 p53->Bax Caspase3 ↑ Caspase-3 Bax->Caspase3 Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation inhibits

Caption: Apoptotic pathway induced by this compound.

References

Application Notes and Protocols for High-Throughput Screening of 8-Hydroxy-7-methoxyflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of natural compounds widely recognized for their diverse pharmacological activities. Among them, 8-Hydroxy-7-methoxyflavone and its derivatives are of significant interest due to their potential as therapeutic agents, particularly in oncology. The strategic placement of hydroxyl and methoxy groups on the flavone scaffold can significantly influence their biological activity, including their ability to induce apoptosis and inhibit cell proliferation in cancer cells. High-throughput screening (HTS) provides an efficient methodology for evaluating large libraries of these derivatives to identify lead compounds for drug discovery.

These application notes provide a comprehensive framework for the high-throughput screening of this compound derivatives against cancer cell lines. The protocols detailed below cover key assays for assessing cytotoxicity, reactive oxygen species (ROS) production, and apoptosis induction.

Data Presentation

The following tables present representative quantitative data for a hypothetical library of this compound derivatives, illustrating the structure-activity relationship (SAR) insights that can be gained from a high-throughput screen. The data is compiled based on typical results observed for methoxyflavone analogs in cancer cell line screenings.[1][2]

Table 1: Cytotoxicity of this compound Derivatives in Human Colon Carcinoma (HCT116) Cells

Compound IDR1R2R3IC50 (µM) after 48h
HMF-001HHH25.3 ± 2.1
HMF-002OCH3HH18.9 ± 1.5
HMF-003HOHH12.5 ± 1.1
HMF-004HHNO28.7 ± 0.9
HMF-005ClHH15.2 ± 1.3

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 2: Pro-Apoptotic Activity of Lead this compound Derivatives in HCT116 Cells

Compound IDROS Production (% of Control at 10 µM)Caspase-3/7 Activity (Fold Change at 10 µM)
HMF-003210 ± 153.5 ± 0.4
HMF-004285 ± 204.8 ± 0.5
Doxorubicin (Positive Control)350 ± 255.2 ± 0.6

Experimental Protocols

I. High-Throughput Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cells in a 96-well or 384-well format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well or 384-well clear flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into the microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final DMSO concentration should be below 0.5%. After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.

II. High-Throughput Reactive Oxygen Species (ROS) Detection Assay

This protocol utilizes a fluorescent probe to measure intracellular ROS levels in response to treatment with the flavonoid derivatives. An increase in ROS is often a key event in flavonoid-induced apoptosis.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium

  • This compound derivative library

  • Dihydroethidium (DHE) fluorescent probe

  • Hoechst 33342 (for nuclear staining)

  • PBS

  • 96-well or 384-well black, clear-bottom plates

  • High-content imaging system or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with the desired concentrations of the flavonoid derivatives for a predetermined time (e.g., 6-24 hours).

  • Staining:

    • Prepare a staining solution containing DHE (e.g., 5 µM) and Hoechst 33342 (e.g., 1 µg/mL) in serum-free medium.

    • Remove the compound-containing medium and wash the cells once with PBS.

    • Add 100 µL of the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Image Acquisition/Fluorescence Measurement:

    • If using a high-content imaging system, acquire images in the appropriate fluorescence channels for DHE and Hoechst.

    • If using a fluorescence microplate reader, measure the fluorescence intensity at the excitation/emission wavelengths for DHE (e.g., 518/605 nm).

  • Data Analysis: Quantify the mean fluorescence intensity of DHE per cell (normalized to the number of nuclei stained with Hoechst). Express the results as a percentage of the vehicle-treated control.[3][4][5]

III. High-Throughput Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A luminogenic substrate is used to provide a sensitive and high-throughput compatible readout.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium

  • This compound derivative library

  • Luminogenic caspase-3/7 substrate kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well or 384-well white, opaque plates

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the flavonoid derivatives in a white-walled microplate as described in the previous protocols.

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period (e.g., 24-48 hours), allow the plate to equilibrate to room temperature. Add 100 µL of the prepared caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle-treated control.[6][7][8][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis prep Prepare Library of this compound Derivatives cells Seed Cancer Cells in Microplates prep->cells treat Treat Cells with Compound Library cells->treat mtt MTT Assay (Cytotoxicity) treat->mtt Primary Screen ros ROS Assay treat->ros Secondary Screen caspase Caspase-3/7 Assay treat->caspase Secondary Screen ic50 Calculate IC50 Values mtt->ic50 activity Quantify ROS and Caspase Activity ros->activity caspase->activity sar Structure-Activity Relationship (SAR) Analysis ic50->sar activity->sar hit Identification of Lead Compounds sar->hit

Caption: High-throughput screening workflow for this compound derivatives.

signaling_pathway cluster_cell Cancer Cell compound This compound Derivatives ros ↑ ROS Production compound->ros pi3k_akt PI3K/Akt/mTOR Pathway compound->pi3k_akt Inhibition mitochondria Mitochondrial Dysfunction (Cytochrome c release) ros->mitochondria bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) pi3k_akt->bcl2 Regulation bcl2->mitochondria Regulation caspases Caspase Activation (Caspase-9, Caspase-3/7) mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8-Hydroxy-7-methoxyflavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for synthesizing this compound is the Baker-Venkataraman rearrangement. This pathway involves three main stages:

  • Esterification: The starting material, 2',3'-dihydroxy-4'-methoxyacetophenone, is reacted with benzoyl chloride in the presence of a base like pyridine to form the corresponding O-benzoyl ester.

  • Rearrangement: The O-benzoyl ester undergoes a base-catalyzed intramolecular acyl migration (the Baker-Venkataraman rearrangement) to form a 1,3-diketone intermediate, 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione.[1][2]

  • Cyclization: The 1,3-diketone is then cyclized under acidic conditions (e.g., using sulfuric acid in acetic acid) to yield the final product, this compound.[3]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors for the Baker-Venkataraman synthesis of this compound are 2',3'-dihydroxy-4'-methoxyacetophenone and benzoic anhydride or benzoyl chloride.[4]

Q3: What are the expected yields for this synthesis?

A3: While yields can vary significantly based on the optimization of reaction conditions, the Baker-Venkataraman rearrangement is known for providing high yields of flavones.[3] For structurally similar flavones, overall yields in the range of 60-70% have been reported.[3] Optimization of each step is crucial for maximizing the final product yield.

Q4: How can the purity of the final product be confirmed?

A4: The purity of synthesized this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying any potential impurities.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product
Possible Cause Suggested Solution(s)
Incomplete Esterification: The initial benzoylation of 2',3'-dihydroxy-4'-methoxyacetophenone may not have gone to completion.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. - Excess Reagent: Use a slight excess of benzoyl chloride to drive the reaction to completion.
Inefficient Baker-Venkataraman Rearrangement: The conversion of the O-benzoyl ester to the 1,3-diketone is a critical step.- Choice of Base: The strength and concentration of the base are crucial. Common bases include potassium hydroxide, sodium hydride, and potassium tert-butoxide. The optimal base may need to be determined empirically.[1] - Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture can hydrolyze the ester starting material or the diketone product.[1]
Incomplete Cyclization: The final acid-catalyzed cyclization of the 1,3-diketone may be inefficient.- Acid Catalyst: Use a strong acid catalyst like concentrated sulfuric acid in glacial acetic acid.[3] - Reaction Temperature: Heating the reaction mixture is typically required to promote cyclization. A temperature of around 100°C is often employed.[3]
Product Loss During Purification: Significant amounts of the product can be lost during workup and purification steps.- Optimize Purification Technique: For column chromatography, carefully select the solvent system to ensure good separation and recovery. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature to maximize crystal formation.
Issue 2: Formation of Side Products
Possible Cause Suggested Solution(s)
Formation of Coumarins: In some flavone syntheses, coumarins can be formed as byproducts.- Reaction Conditions: The formation of coumarins can sometimes be favored by certain reaction conditions. Careful control of the base and temperature during the rearrangement step can help minimize this.
Unreacted Intermediates: The presence of unreacted 1,3-diketone or the O-benzoyl ester in the final product.- Longer Reaction Times: Ensure each step of the reaction goes to completion by monitoring with TLC. - Efficient Purification: Utilize column chromatography with an appropriate solvent gradient to separate the desired flavone from any unreacted intermediates.
Polymerization: Under harsh basic or acidic conditions, starting materials or intermediates can sometimes polymerize.- Milder Conditions: If polymerization is suspected, consider using milder bases or acids, or running the reactions at lower temperatures for longer durations.

Data Presentation

The following tables summarize quantitative data on the synthesis of flavones, providing a baseline for comparison and optimization of the this compound synthesis.

Table 1: Reported Yields for Flavone Synthesis via Baker-Venkataraman Rearrangement

StepProductReagentsConditionsYieldReference
12-Benzoyloxyacetophenone2-Hydroxyacetophenone, Benzoyl Chloride, PyridineRoom Temperature, 20 min~95% (crude)[3]
2o-Hydroxydibenzoylmethane2-Benzoyloxyacetophenone, KOH, Pyridine50°C, ~15 min>90% (crude)[3]
3Flavoneo-Hydroxydibenzoylmethane, H₂SO₄, Acetic Acid100°C, 1 hr94–97%[3]
Overall Flavone 59–68% [3]

Table 2: Influence of Reaction Time on Chalcone Synthesis (A Precursor to Flavones)

Starting MaterialsReaction Time (hours)Yield (%)
2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde2411.52
2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde4860.74

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol details the three-step synthesis of this compound from 2',3'-dihydroxy-4'-methoxyacetophenone.

Step 1: Preparation of 2-Benzoyloxy-3-hydroxy-4-methoxyacetophenone (Esterification)

  • In a round-bottom flask, dissolve 2',3'-dihydroxy-4'-methoxyacetophenone (1 equivalent) in anhydrous pyridine.

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water until neutral, and dry under vacuum.

Step 2: Preparation of 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (Rearrangement)

  • Dissolve the crude 2-benzoyloxy-3-hydroxy-4-methoxyacetophenone from the previous step in anhydrous pyridine.

  • Add powdered potassium hydroxide (3 equivalents) and heat the mixture to 50-60°C with stirring for 2-3 hours.[3]

  • Monitor the formation of the diketone by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid to neutralize the base and precipitate the product.[3]

  • Collect the resulting solid by filtration, wash with water, and dry. This crude 1,3-diketone can be used directly in the next step.

Step 3: Preparation of this compound (Cyclization)

  • In a round-bottom flask, dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux (around 100°C) for 1-2 hours.[3]

  • Monitor the formation of the flavone by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with stirring.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the product with water until the filtrate is neutral.

  • Dry the final product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Purification of this compound

Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.

Column Chromatography:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Baker-Venkataraman Rearrangement cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_product Final Product 2_3_dihydroxy_4_methoxyacetophenone 2',3'-dihydroxy-4'- methoxyacetophenone Esterification Esterification (Pyridine) 2_3_dihydroxy_4_methoxyacetophenone->Esterification Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Esterification O_Benzoyl_Ester O-Benzoyl Ester Esterification->O_Benzoyl_Ester Rearrangement Baker-Venkataraman Rearrangement (KOH, Pyridine, 50-60°C) O_Benzoyl_Ester->Rearrangement 1_3_Diketone 1,3-Diketone Rearrangement->1_3_Diketone Cyclization Cyclization (H₂SO₄, Acetic Acid, Reflux) 1_3_Diketone->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

G Low_Yield Low Yield Observed Incomplete_Reaction Check for Incomplete Reaction (TLC analysis) Low_Yield->Incomplete_Reaction Side_Products Check for Side Products (TLC, NMR) Low_Yield->Side_Products Purification_Loss Evaluate Purification Loss Low_Yield->Purification_Loss Optimize_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Starting material remains Excess_Reagent Use Excess Acylating Agent Incomplete_Reaction->Excess_Reagent Esterification issue Optimize_Base Optimize Base (Type and Concentration) Incomplete_Reaction->Optimize_Base Rearrangement issue Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous_Conditions Rearrangement issue Optimize_Acid_Temp Optimize Cyclization (Acid and Temperature) Incomplete_Reaction->Optimize_Acid_Temp Cyclization issue Side_Products->Optimize_Base Coumarins observed Optimize_Purification Optimize Purification Method (Solvent System) Side_Products->Optimize_Purification Multiple spots on TLC Purification_Loss->Optimize_Purification

Caption: Troubleshooting decision tree for low yield.

G cluster_cancer Anticancer Effects cluster_neuro Neuroprotective Effects cluster_inflammation Anti-inflammatory Effects Flavone This compound and its analogs PI3K PI3K Flavone->PI3K Inhibits TrkB TrkB Receptor Flavone->TrkB Activates NF_kB NF-κB Flavone->NF_kB Inhibits MAPK MAPK Flavone->MAPK Modulates AKT AKT PI3K->AKT Apoptosis_Cancer Apoptosis AKT->Apoptosis_Cancer | Neuronal_Survival Neuronal Survival and Growth TrkB->Neuronal_Survival BDNF BDNF BDNF->TrkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines

Caption: Biological signaling pathways of methoxyflavones.

References

Common problems and solutions in flavone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding common challenges encountered during flavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing flavones? A1: The oxidative cyclization of 2'-hydroxychalcones is one of the most prevalent and versatile methods for flavone synthesis.[1][2] This approach is popular because the 2'-hydroxychalcone precursors are readily accessible through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone and a substituted benzaldehyde.[1] The subsequent cyclization and oxidation to the flavone can be achieved using various reagents, with iodine in dimethyl sulfoxide (DMSO) being a classic and effective choice.[2][3][4]

Q2: How do alternative energy sources like microwaves and ultrasound impact flavone synthesis? A2: Microwave and ultrasound irradiation are green chemistry techniques that can significantly improve flavone synthesis.[1][3] Microwave assistance can drastically shorten reaction times from hours to just minutes and often leads to higher product yields.[1][3] Similarly, ultrasonic irradiation can promote the cyclization reaction, resulting in shorter reaction times and high yields at lower temperatures.[1][3]

Q3: My reaction seems to have stopped at the flavanone stage. What should I do? A3: The formation of a flavanone is a common intermediate step in many flavone synthesis pathways, indicating that the final oxidation is incomplete.[1][3] You have two primary options: 1) Isolate the flavanone and perform a separate, optimized oxidation step to yield the desired flavone, or 2) Adjust the conditions of the one-pot synthesis by increasing the amount of the oxidizing agent or extending the reaction time to favor the direct formation of the flavone.[1][3][5]

Q4: What are the best general practices for purifying synthetic flavones? A4: Purification of flavones typically involves recrystallization from a suitable solvent such as ethanol or methanol.[1][3] For more challenging separations or to remove persistent impurities, column chromatography is a standard and effective technique.[3] Silica gel is the most common stationary phase, used with mobile phase gradients like hexane/ethyl acetate or dichloromethane/methanol.[1][3] For highly polar or glycosylated flavones, reversed-phase (C18) chromatography may be more effective.[1]

Q5: How do protecting groups factor into flavone synthesis? A5: Protecting groups are crucial when the flavone skeleton contains sensitive functional groups (like extra hydroxyl or amino groups) that might interfere with the main reaction.[6][7] For example, a hydroxyl group might be protected as a benzyl or silyl ether to prevent unwanted side reactions during the cyclization or condensation steps.[6] The choice of protecting group is critical; it must be stable under the reaction conditions and easily removable afterward without affecting the final flavone structure.[7]

Troubleshooting Guide

This section addresses specific problems encountered during flavone synthesis in a question-and-answer format.

Issue 1: Low or No Yield of Flavone

Q: I am getting a very low yield or no flavone product. What are the possible causes and solutions? A: This is a frequent issue that can arise from several factors depending on the synthetic route. Key areas to investigate include reaction conditions, reagent quality, and substrate reactivity.

Possible Causes & Solutions:

  • Incomplete Reaction: Many flavone syntheses require elevated temperatures (often at reflux) and sufficient time to proceed efficiently.[1][3]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature or prolonging the reaction time.[3]

  • Ineffective Reagents/Catalyst: The activity of catalysts or reagents can degrade over time.

    • Solution: Always use fresh, high-quality reagents and ensure catalysts have not expired or been deactivated.

  • Sub-optimal Oxidizing Agent (in Chalcone Cyclization): The choice and amount of oxidizing agent are critical for converting the intermediate to the final flavone.

    • Solution: A variety of oxidants can be used, including iodine in DMSO, selenium dioxide, and ferric chloride.[3] The I2-DMSO system is widely effective, but if it fails, exploring other oxidants is recommended as effectiveness can be substrate-dependent.[3]

  • Substituent Effects: The electronic properties of substituents on your starting materials can significantly impact reactivity. Highly electron-withdrawing groups can sometimes lead to lower yields.[1][3]

    • Solution: These substrates may require specific optimization of reaction conditions, such as using a stronger base or a more active catalyst system.[3]

  • Polymerization: Activated starting materials or intermediates can sometimes polymerize under reaction conditions.

    • Solution: Try adjusting the concentration of reactants or the rate at which reagents are added to minimize this side reaction.[3]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed check_tlc Monitor Reaction by TLC: Is Starting Material Present? start->check_tlc extend_reaction Increase Temperature or Prolong Reaction Time check_tlc->extend_reaction Yes check_reagents Check Reagent/Catalyst Activity: Are they fresh and active? check_tlc->check_reagents No end_success Yield Improved extend_reaction->end_success replace_reagents Use Fresh Reagents/ Catalyst check_reagents->replace_reagents No check_oxidant Evaluate Oxidizing Agent (for Chalcone Cyclization) check_reagents->check_oxidant Yes replace_reagents->end_success optimize_conditions Optimize Conditions for Substrate (e.g., stronger base, different solvent) check_oxidant->optimize_conditions optimize_conditions->end_success

Caption: A decision-making workflow for troubleshooting low flavone yield.

Issue 2: Significant Byproduct Formation

Q: My reaction is producing a complex mixture with many unintended byproducts. How can I minimize their formation? A: Byproduct formation complicates purification and reduces the yield of the desired flavone.[3] The nature of the byproduct can often give clues to the problem.

Possible Causes & Solutions:

  • Incorrect Reagents (Allan-Robinson Reaction): Using an aliphatic anhydride instead of the required aromatic one is a common mistake that leads to the formation of coumarins as the major byproduct.[3][8]

    • Solution: Double-check your reagents and ensure you are using the correct aromatic anhydride for flavone synthesis.[3]

  • Harsh Reaction Conditions: High temperatures or overly strong reagents can cause side reactions or degradation of starting materials or products.

    • Solution: Explore milder reaction conditions. For example, oxalic acid can be an effective and mild catalyst for cyclization, leading to high yields.[3] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.[3]

  • Simultaneous Product Formation: Depending on the reaction conditions, the cyclization of o-hydroxychalcones can sometimes yield a mixture of flavones, flavanones, flavonols, and aurones.[2]

    • Solution: Carefully adjust the reaction conditions (e.g., oxidant, base, temperature) to favor the formation of the desired product. A thorough literature search for the specific substrate can provide guidance.

Issue 3: Purification and Solubility Difficulties

Q: I've successfully synthesized my flavone, but I'm struggling to purify it due to poor solubility. What can I do? A: Flavonoids, particularly the aglycones, often have poor solubility in common organic solvents, which can complicate both the reaction work-up and purification.[9][10]

Possible Causes & Solutions:

  • Low Solubility in Standard Solvents: Flavones may not dissolve well in common chromatography solvents like hexane or ethyl acetate.[11][12]

    • Solution: For purification, try using a solid-load cartridge for flash chromatography, which avoids solubility issues by adsorbing the crude product onto silica and then placing it at the top of the column.[13] For recrystallization, test a wide range of solvents or solvent mixtures. Less polar flavones might dissolve in chloroform or dichloromethane, while more polar ones may require alcohols or even mixtures with water.[11]

  • Product Crashing Out During Reaction: Poor solubility can also cause the product to precipitate from the reaction mixture, potentially hindering the reaction's completion.

    • Solution: Use a higher-boiling point solvent that can better solubilize the product at elevated temperatures, such as DMSO or dioxane.

Quantitative Data Summary

The selection of a synthetic method depends on the available starting materials, desired substitution pattern, and required scale. The following table summarizes common methods and their typical conditions.

Synthesis MethodKey ReactantsTypical ConditionsTypical YieldsReference(s)
Allan-Robinson Reaction o-Hydroxyaryl ketone, Aromatic anhydrideHigh temperature (150-180°C)Moderate to Good[3],[14],[8]
Baker-Venkataraman Rearrangement o-AcyloxyacetophenoneBase (KOH, NaH), followed by acid-catalyzed cyclizationGood to Excellent[4],[15],[16]
Oxidative Cyclization of Chalcones 2'-HydroxychalconeOxidant (e.g., I₂ in DMSO), RefluxGood to Excellent[3],[1],[2]
Microwave-Assisted Synthesis Varies (often chalcones)Microwave irradiation (e.g., 100-150W)Good to Excellent[3],[1]

Key Experimental Protocols

Protocol 1: Oxidative Cyclization of 2'-Hydroxychalcone using Iodine-DMSO

This method is a widely used procedure for converting 2'-hydroxychalcones to flavones.[1]

  • Dissolution: Dissolve the 2'-hydroxychalcone (e.g., 10 mmol) in dimethyl sulfoxide (DMSO, 25-30 mL) in a round-bottom flask.[1]

  • Reagent Addition: Add a molar equivalent of iodine (I₂) to the solution.

  • Reaction: Heat the mixture to reflux (typically 120-140°C) for 2 to 4 hours. Monitor the reaction progress by TLC.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.[1]

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • Purification: Purify the crude flavone by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[1]

General Workflow for Chalcone-Based Flavone Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification acetophenone 2'-Hydroxy- acetophenone chalcone 2'-Hydroxychalcone acetophenone->chalcone benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone flavanone Flavanone Intermediate chalcone->flavanone Intramolecular Cyclization flavone Flavone Product flavanone->flavone Oxidation (e.g., I₂/DMSO) purification Recrystallization or Column Chromatography flavone->purification pure_flavone Pure Flavone purification->pure_flavone

Caption: General experimental workflow for flavone synthesis from chalcones.

Protocol 2: Flavone Synthesis via Baker-Venkataraman Rearrangement

This two-step method involves the rearrangement of an o-benzoyloxyacetophenone to a 1,3-diketone, followed by cyclization.[15][17]

Step A: Synthesis of o-Hydroxydibenzoylmethane (The Rearrangement)

  • Dissolution: In a beaker, dissolve o-benzoyloxyacetophenone (0.083 mol) in dry pyridine (75 mL) and warm the solution to 50°C.[17]

  • Base Addition: While stirring mechanically, add pulverized potassium hydroxide (85%, 7g). A yellow precipitate of the potassium salt of the diketone will form over 15-20 minutes.[17]

  • Acidification: Cool the mixture to room temperature and acidify with 10% acetic acid until the yellow precipitate dissolves, causing the desired diketone to precipitate.

  • Isolation: Collect the solid by filtration, wash with water, and air-dry. The crude o-hydroxydibenzoylmethane can be used directly in the next step.

Step B: Cyclization to Flavone

  • Reaction Setup: In a round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from Step A in glacial acetic acid (e.g., 4.5 g in 25 mL).[3]

  • Catalyst Addition: With stirring, add a catalytic amount of concentrated sulfuric acid (1 mL).[3]

  • Cyclization: Heat the mixture to reflux for 1 hour.

  • Work-up: Cool the reaction mixture and pour it into a large volume of cold water with vigorous stirring.

  • Isolation and Purification: Collect the crude flavone by filtration, wash with water until the filtrate is neutral, and dry. Purify by recrystallization from ligroin or ethanol.[17]

Baker-Venkataraman Rearrangement and Cyclization Pathway

G start o-Acyloxy- acetophenone enolate Enolate Formation start->enolate Base (e.g., KOH) intermediate Cyclic Alkoxide Intermediate enolate->intermediate Intramolecular Acyl Transfer diketone 1,3-Diketone (o-Hydroxyaryl) intermediate->diketone Ring Opening flavone Flavone diketone->flavone Acid-Catalyzed Cyclodehydration

Caption: The reaction pathway of the Baker-Venkataraman rearrangement.

Flavones in Signaling Pathways

Flavones are well-known for their biological activities, which often stem from their ability to interact with and modulate cellular signaling pathways. For example, flavones like genkwanin have been shown to target the PI3K/AKT pathway, which is critical in cell proliferation and survival.[2]

Generic Flavone-Mediated Pathway Inhibition

G receptor Cell Surface Receptor kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 kinase2 Kinase 2 (e.g., AKT) kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation) tf->response flavone Flavone flavone->kinase2 Inhibition

Caption: Simplified diagram of a flavone inhibiting a kinase cascade.

References

8-Hydroxy-7-methoxyflavone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 8-Hydroxy-7-methoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid compound, a class of natural products known for their diverse biological activities. Like many flavonoids, it is a lipophilic molecule with poor aqueous solubility. This low solubility can be a significant hurdle in experimental settings, leading to issues with compound precipitation in aqueous buffers and cell culture media, which can result in inconsistent and unreliable data.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For preparing concentrated stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for flavonoids. Other potential solvents include ethanol and methanol, although their solubilizing capacity may be lower than DMSO.[1] It is crucial to use high-purity, anhydrous, and sterile-filtered solvents for cell-based assays.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental medium. What should I do?

A3: This phenomenon, often termed "solvent shock," is common when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment. To mitigate this, a gradual dilution process is recommended. Instead of adding a small volume of the DMSO stock directly into a large volume of aqueous medium, try adding the aqueous medium dropwise to the DMSO stock while vortexing. Warming the aqueous medium to 37°C can also aid in maintaining solubility.[2][3]

Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5% (v/v).[3] It is essential to include a vehicle control in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups.

Q5: Are there alternative methods to enhance the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like flavonoids. These include the use of:

  • Co-solvents: Mixtures of water-miscible solvents can increase solubility.

  • Surfactants: These can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[4][5]

  • Nanotechnology: Formulations such as polymeric micelles and nanoparticles can improve the bioavailability and solubility of flavonoids.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in the initial solvent. Insufficient solvent volume or inadequate mixing.Increase the solvent volume incrementally. Use sonication or gentle warming (e.g., 37°C) to aid dissolution.[2][6]
Precipitation occurs upon dilution of the stock solution. "Solvent shock" due to rapid change in polarity. The final concentration exceeds the solubility limit in the aqueous medium.Perform a stepwise dilution. Pre-warm the aqueous medium to 37°C before adding the stock solution. Consider lowering the final concentration of the compound in the assay.
Inconsistent or non-reproducible experimental results. Partial precipitation of the compound leading to inaccurate dosing.Visually inspect for any precipitate before adding the compound to your experimental system. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing formulation.
Observed cellular toxicity at expected non-toxic concentrations. The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Always include a vehicle control.

Quantitative Data Summary

Solvent General Solubility for Flavonoids Notes
Dimethyl Sulfoxide (DMSO) Generally highRecommended for preparing high-concentration stock solutions.
Ethanol ModerateCan be used as a solvent or co-solvent.
Methanol ModerateSimilar to ethanol, can be used for initial dissolution.
Acetone ModerateAnother potential organic solvent for initial dissolution.[7]
Water Very low / Practically insolubleFlavonoids are characteristically poorly soluble in aqueous solutions.
Aqueous Buffers (e.g., PBS) Very low / Practically insolubleSolubility is expected to be minimal without solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for serial dilution into experimental media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • Molecular Weight of this compound: 268.26 g/mol

    • To prepare 1 mL of a 10 mM stock solution, weigh out 2.68 mg of the compound.

  • Weigh the compound:

    • Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add the desired volume of sterile DMSO to the tube containing the powder.

    • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C may assist in dissolution.[2]

  • Storage:

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the concentrated stock solution into cell culture medium to achieve the final desired experimental concentration.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare an intermediate dilution (recommended):

    • To minimize pipetting errors and reduce the risk of precipitation, it is advisable to perform a serial dilution.

    • For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium and mix thoroughly.

  • Prepare the final working solution:

    • Dilute the intermediate solution or the stock solution to the final desired concentration in pre-warmed complete cell culture medium.

    • Crucial Step: To avoid precipitation, add the pre-warmed medium dropwise to the aliquot of the stock or intermediate solution while gently vortexing.[3]

  • Final Application:

    • Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is within the tolerated limits for your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock store->thaw dilute Serially Dilute in Pre-warmed Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Experimental workflow for solution preparation.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Flavonoid This compound PI3K PI3K Flavonoid->PI3K Modulates MAPK MAPK Flavonoid->MAPK Modulates Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival ERK ERK MAPK->ERK Inflammation Inflammation & Apoptosis ERK->Inflammation

Caption: Potential signaling pathways modulated by flavonoids.

References

Stability of 8-Hydroxy-7-methoxyflavone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 8-Hydroxy-7-methoxyflavone. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments, ensuring the stability and integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, this compound should be stored as a solid at 10°C - 25°C in a cool, dry place. To minimize degradation, it is advisable to protect it from light. Stock solutions, once prepared, should be stored in tightly sealed vials, preferably under an inert atmosphere, and kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the stability of the compound in solution.

Q2: In which solvents is this compound soluble?

While specific solubility data for a wide range of solvents is not extensively published, flavonoids, in general, are soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] For aqueous solutions, it is common practice to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system, typically ≤ 0.1% to avoid toxicity in cell-based assays.[2]

Q3: What are the primary factors that can affect the stability of this compound in solution?

Several factors can influence the stability of flavonoids like this compound in solution:

  • pH: Flavonoids are generally more stable in acidic conditions.[1] Alkaline environments can lead to degradation.[1]

  • Light: Exposure to UV light can cause significant photodegradation.[1][3] It is recommended to work with solutions in amber vials or under low-light conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds, including flavonoids.[1][4]

  • Solvent Type: The choice of solvent can impact stability. The polarity and protic nature of the solvent can influence degradation kinetics.[5][6]

  • Presence of Oxidizing Agents: Flavonoids can be susceptible to oxidation, so it is important to avoid contact with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Appearance of new peaks or a decrease in the main peak area in HPLC analysis over time.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products and understand the degradation pathway.[7]

    • Optimize Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

    • Control Environmental Factors: Protect the solution from light by using amber vials and working under subdued lighting.[1] Ensure the pH of the solution is in a stable range, preferably acidic.[1]

    • Evaluate Solvent: If degradation is rapid, consider testing the stability in an alternative solvent.

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration.[1]

    • Dilute Immediately Before Use: Dilute the stock solution to the final desired concentration in the aqueous medium immediately before the experiment.

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (e.g., typically below 0.1% for cell cultures).[2]

Issue 3: Inconsistent or non-reproducible results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Perform a Stability Test in the Assay Medium: Determine the half-life of this compound in the specific cell culture or assay medium under the experimental conditions (e.g., temperature, CO2 levels).[1]

    • Time-Course Experiment: If the compound is found to be unstable, consider the timing of your experiments. Add the compound to the assay at the last possible moment.

    • Include Proper Controls: Always include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) in your experiments.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general method to determine the stability of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvents to be tested (e.g., DMSO, ethanol, methanol, acetonitrile, aqueous buffers of different pH)

  • HPLC system with a UV detector or a photodiode array (PDA) detector[8]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[1]

  • Volumetric flasks and pipettes

  • Amber HPLC vials[1]

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Working Solutions: From the stock solution, prepare working solutions at a known concentration (e.g., 50 µg/mL) in the different solvents to be tested.

  • Stability Study:

    • Divide each working solution into multiple amber HPLC vials.

    • Store the vials under different conditions to be tested (e.g., room temperature (25°C), 4°C, 37°C, and exposure to UV light).[1]

  • HPLC Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • HPLC Conditions (Example):

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[8]

      • Flow Rate: 1.0 mL/min.[8]

      • Column Temperature: 30°C.[8]

      • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (flavonoids typically have strong absorbance between 250-380 nm).[1]

      • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Data Presentation

The quantitative data from the stability study should be summarized in a table for easy comparison.

Table 1: Stability of this compound in Different Solvents at Various Conditions

SolventTemperature (°C)Light ExposureTime (hours)Concentration Remaining (%)
DMSO25Dark0100
24
48
72
Ethanol25Dark0100
24
48
72
PBS (pH 7.4)37Dark0100
2
4
8
Add other tested conditions

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) working Prepare Working Solutions (e.g., 50 µg/mL in test solvents) stock->working storage Store in Amber Vials under Different Conditions (Temp, Light) working->storage sampling Sample at Predetermined Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data kinetics Determine Degradation Kinetics data->kinetics

Caption: Experimental workflow for assessing the stability of this compound.

stability_factors cluster_factors Influencing Factors center This compound Stability pH pH (More stable in acidic) center->pH Light Light Exposure (Photodegradation) center->Light Temp Temperature (Degradation accelerates at higher temp) center->Temp Solvent Solvent Type (Polarity, Protic nature) center->Solvent

Caption: Key factors influencing the stability of this compound in solution.

References

Optimizing Reaction Conditions for 8-Hydroxy-7-methoxyflavone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 8-Hydroxy-7-methoxyflavone. This valuable flavone can be synthesized through several established methods, primarily the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. This guide will address specific issues that may arise during these synthetic routes, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main synthetic pathways for this compound are the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. The Baker-Venkataraman route involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[1][2] The Algar-Flynn-Oyamada reaction utilizes the oxidative cyclization of a chalcone precursor to form the flavonol.[3]

Q2: I am struggling with the synthesis of the starting material, 2,3-dihydroxy-4-methoxyacetophenone. Can you provide guidance?

A2: The synthesis of 2,3-dihydroxy-4-methoxyacetophenone can be challenging. A common route involves the selective methylation and acylation of a suitably substituted phenol. For instance, starting from 3,4-dimethoxyphenol, a sequence involving Claisen rearrangement, oxidative cleavage, and aryllithium addition can be employed to construct the deoxybenzoin unit, which is a precursor to the desired acetophenone.[4]

Q3: My reaction yield is consistently low. What are the common factors affecting the yield?

A3: Low yields in flavone synthesis can be attributed to several factors. Incomplete reaction, formation of side products, and degradation of the product are common culprits. Key parameters to optimize include reaction temperature, reaction time, choice of solvent, and the nature and concentration of the catalyst or base used.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent over-running the reaction, which can lead to degradation.

Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A4: Byproduct formation is a frequent challenge. In the Baker-Venkataraman rearrangement, incomplete rearrangement can leave unreacted starting material, while side reactions of the 1,3-diketone intermediate can occur. In the Algar-Flynn-Oyamada reaction, the formation of aurones is a common side reaction, particularly when a methoxy group is present at the 6'-position of the chalcone.[6] Optimizing the reaction conditions, such as temperature and the choice of base or oxidizing agent, can significantly improve selectivity. Purification techniques like column chromatography are essential for isolating the desired product.

Q5: What is the most effective method for purifying the final product, this compound?

A5: Purification of this compound typically involves a combination of techniques. After the reaction work-up, the crude product can be initially purified by recrystallization from a suitable solvent like ethanol or methanol. For higher purity, column chromatography is highly effective. A silica gel column with a gradient elution system, such as hexane-ethyl acetate or chloroform-methanol, is commonly used to separate the desired flavone from impurities and side products.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Baker-Venkataraman Rearrangement
Potential Cause Troubleshooting Step
Incomplete Rearrangement of 2-Benzoyloxyacetophenone Ensure the base used (e.g., KOH, NaH) is of high quality and used in the correct stoichiometry. The reaction is sensitive to moisture, so use anhydrous solvents and perform the reaction under an inert atmosphere.[9]
Degradation of the 1,3-Diketone Intermediate The 1,3-diketone can be unstable under harsh basic conditions. Consider using a milder base or optimizing the reaction time to minimize degradation.
Inefficient Cyclization The acid-catalyzed cyclization step requires a strong acid like sulfuric acid in a solvent such as glacial acetic acid. Ensure the acid concentration and reaction temperature are optimal for cyclization without causing product degradation.
Substituent Effects The electron-donating methoxy group and the hydroxyl group at positions 7 and 8 can influence the reactivity of the aromatic ring. This may require fine-tuning of the reaction conditions compared to the synthesis of unsubstituted flavones.
Issue 2: Side Product Formation in Algar-Flynn-Oyamada Reaction
Potential Cause Troubleshooting Step
Formation of Aurones The presence of a 6'-methoxy group on the chalcone precursor is known to favor aurone formation.[6] While the target has a 7-methoxy group, steric and electronic effects could still lead to this side product. Careful control of pH and temperature is crucial.
Incomplete Oxidation The reaction proceeds through a dihydroflavonol intermediate. If the oxidation is incomplete, this intermediate may be isolated as a byproduct. Ensure a sufficient amount of the oxidizing agent (e.g., hydrogen peroxide) is used and that the reaction is allowed to proceed to completion (monitored by TLC).[3]
Epoxide Formation and Rearrangement Although debated, the formation of an epoxide intermediate followed by rearrangement can lead to different products. The reaction conditions, particularly the pH and solvent, can influence the reaction pathway.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Flavone Synthesis (General)
Synthetic MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Baker-Venkataraman KOHPyridine500.5 - 180-95 (for diketone)
Baker-Venkataraman H₂SO₄Acetic Acid100190-97 (for cyclization)
Algar-Flynn-Oyamada H₂O₂ / NaOHEthanolRoom Temp. - Reflux2 - 635 - 70
Iodine-catalyzed I₂DMSO120-1400.5 - 280-95

Note: Yields are highly substrate-dependent and the above are general ranges.

Experimental Protocols

Protocol 1: Synthesis of this compound via Baker-Venkataraman Rearrangement

This protocol is based on the general principles of the Baker-Venkataraman rearrangement, adapted for the synthesis of the target molecule.

Step 1: Synthesis of 2-Benzoyloxy-3-hydroxy-4-methoxyacetophenone

  • To a solution of 2,3-dihydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous pyridine, add benzoyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Baker-Venkataraman Rearrangement to form the 1,3-Diketone

  • Dissolve the purified 2-benzoyloxy-3-hydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous pyridine.

  • Add powdered potassium hydroxide (3.0 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold dilute acetic acid.

  • Collect the precipitated yellow solid by filtration and wash with cold water.

  • Dry the solid under vacuum to obtain the crude 1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione.

Step 3: Acid-Catalyzed Cyclization to this compound

  • Dissolve the crude 1,3-diketone in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at 100 °C for 1-2 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral.

  • Dry the solid and recrystallize from ethanol to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_product Final Product start1 2,3-Dihydroxy- 4-methoxyacetophenone step1 Step 1: Esterification (Baker-Venkataraman) start1->step1 start2 Benzoic Anhydride start2->step1 step2 Step 2: Rearrangement (Base-catalyzed) step1->step2 step3 Step 3: Cyclization (Acid-catalyzed) step2->step3 purification Column Chromatography step3->purification analysis Spectroscopic Characterization (NMR, MS, IR) purification->analysis product This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_baker_venkataraman Baker-Venkataraman Issues cluster_purification Purification Losses start Low or No Yield of This compound reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_setup Verify Anhydrous Conditions and Inert Atmosphere start->reaction_setup incomplete_rearrangement Incomplete Rearrangement? - Optimize base/time/temp start->incomplete_rearrangement extraction_loss Product lost during extraction/work-up? start->extraction_loss reagent_quality->incomplete_rearrangement reaction_setup->incomplete_rearrangement diketone_degradation Diketone Degradation? - Milder base, shorter time incomplete_rearrangement->diketone_degradation inefficient_cyclization Inefficient Cyclization? - Check acid catalyst/temp diketone_degradation->inefficient_cyclization column_loss Poor recovery from column chromatography? extraction_loss->column_loss

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Troubleshooting low purity of synthesized 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 8-Hydroxy-7-methoxyflavone.

Troubleshooting Guide: Low Purity of this compound

Low purity of the final product is a common challenge in multi-step organic synthesis. This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a likely synthetic route involving the Allan-Robinson reaction.

Q1: My final product shows multiple spots on the TLC plate, indicating the presence of several impurities. What are the likely side products?

A1: The synthesis of this compound via the Allan-Robinson reaction of 2',3',4'-trihydroxyacetophenone with benzoic anhydride, followed by selective methylation, can lead to several impurities. The most common side products include:

  • Partially Methylated Intermediates: Incomplete methylation can result in the presence of dihydroxy-methoxyflavone or hydroxy-dimethoxyflavone isomers.

  • Over-methylated Products: Excessive methylation can lead to the formation of dimethoxyflavone derivatives.

  • Unreacted Starting Materials: Residual 2',3',4'-trihydroxyacetophenone or its partially acylated derivatives may remain.

  • Side-products from the Allan-Robinson Reaction: The reaction itself can sometimes yield coumarins if aliphatic anhydrides are present as impurities.[1]

  • Positional Isomers: Depending on the reaction conditions, methylation might occur at different hydroxyl groups, leading to isomeric products.

To identify these impurities, it is crucial to use analytical techniques such as HPLC and NMR spectroscopy and compare the data with known standards or literature values.

Q2: I suspect incomplete reaction is the cause of low purity. How can I ensure the reaction goes to completion?

A2: Incomplete reactions are a frequent source of impurities. To drive the reaction towards completion, consider the following:

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting materials are still present.

  • Temperature: Ensure the reaction is carried out at the optimal temperature. For the Allan-Robinson reaction, this typically involves heating at elevated temperatures (150-180 °C).

  • Reagent Stoichiometry: Use an appropriate excess of the acylating and methylating agents to ensure the complete conversion of the starting material.

  • Moisture Control: The presence of moisture can hydrolyze the anhydride and affect the reaction efficiency. Ensure all glassware is oven-dried and use anhydrous solvents.

Q3: My NMR spectrum looks complex, and I'm having trouble confirming the structure of the final product. What should I look for?

A3: The ¹H and ¹³C NMR spectra are essential for structural confirmation. For this compound, you should expect to see specific signals. Below is a table summarizing typical chemical shifts for the flavone core.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3~6.8~105-108
H-5~7.9~126-128
H-6~7.0~115-117
H-2'~8.0~126-128
H-3'~7.5~129-131
H-4'~7.5~131-133
H-5'~7.5~129-131
H-6'~8.0~126-128
7-OCH₃~3.9-4.0~56-57
8-OH~9.0-10.0 (broad)-
C-2-~163-165
C-4-~176-178
C-7-~158-160
C-8-~145-147
C-9-~152-154
C-10-~116-118
C-1'-~131-133

Note: These are approximate values and can vary depending on the solvent and instrument.

If your spectra show additional peaks, they likely correspond to the impurities mentioned in Q1. Comparing your data with published spectra of similar flavonoids can aid in identification.[2][3][4]

Q4: I am struggling to purify the crude product. What are the recommended purification methods?

A4: Purification of flavonoids can be challenging due to their similar polarities. A combination of techniques is often necessary to achieve high purity.

  • Column Chromatography: This is the most common method for the initial purification of the crude product. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.

  • Recrystallization: After column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) can further enhance the purity.[5] The choice of solvent is critical and may require some experimentation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity (>99%), preparative HPLC is the method of choice. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is commonly used.[6]

Frequently Asked Questions (FAQs)

Q1: What is the theoretical yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific reaction conditions and purification efficiency at each step. Yields for individual steps in flavone synthesis can range from moderate to high. For instance, the cyclization of a chalcone to a flavone can have yields upwards of 80%.[3] A multi-step synthesis will have a lower overall theoretical yield, which is the product of the yields of each individual step.

Q2: How can I confirm the purity of my final product?

A2: The purity of this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and reliable method for quantifying purity.[6] A single sharp peak at the expected retention time indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect impurities, even at low levels. The absence of unexpected signals is a good indicator of purity.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify any impurities with different molecular weights.

  • Melting Point: A sharp melting point close to the literature value is indicative of a pure compound.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when working with strong acids, bases, and flammable solvents.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Allan-Robinson Reaction

This protocol describes a plausible two-step synthesis starting from 2',3',4'-trihydroxyacetophenone.

Step 1: Synthesis of 7,8-Dihydroxyflavone

  • In a round-bottom flask, combine 2',3',4'-trihydroxyacetophenone (1 equivalent), benzoic anhydride (2.5 equivalents), and sodium benzoate (3 equivalents).

  • Heat the mixture to 180-200°C and maintain this temperature for 4-6 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Add a 10% aqueous sodium hydroxide solution to the flask and reflux for 30 minutes to hydrolyze any unreacted anhydride.

  • After cooling, filter the solution.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

  • Collect the crude 7,8-dihydroxyflavone by vacuum filtration, wash with cold water, and dry.

Step 2: Selective Methylation to this compound

  • Dissolve the crude 7,8-dihydroxyflavone in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.1 equivalents) to the solution.

  • Add dimethyl sulfate (1 equivalent) dropwise while stirring.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude this compound.

  • Purify the crude product using column chromatography followed by recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Analysis by HPLC
  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of a known concentration of pure this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the synthesized product and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound).

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard solutions and the sample solution. Determine the purity of the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2',3',4'-Trihydroxyacetophenone + Benzoic Anhydride Intermediate 7,8-Dihydroxyflavone Start->Intermediate Allan-Robinson Reaction Product This compound Intermediate->Product Selective Methylation Impurity1 Partially Methylated Intermediates Product->Impurity1 Impurity2 Over-methylated Products Product->Impurity2 Impurity3 Unreacted Starting Materials Product->Impurity3 Impurity4 Positional Isomers Product->Impurity4

Caption: Synthetic pathway of this compound and potential impurities.

G Start Crude this compound ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Start->ColumnChromatography TLC_Analysis1 TLC Analysis of Fractions ColumnChromatography->TLC_Analysis1 CombineFractions Combine Pure Fractions TLC_Analysis1->CombineFractions Evaporation1 Solvent Evaporation CombineFractions->Evaporation1 Recrystallization Recrystallization (e.g., Ethanol/Water) Evaporation1->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying PureProduct Pure this compound Drying->PureProduct PurityAnalysis Purity Analysis (HPLC, NMR) PureProduct->PurityAnalysis G LowPurity Low Purity Detected (TLC, HPLC, NMR) IncompleteReaction Incomplete Reaction? LowPurity->IncompleteReaction SideReactions Side Reactions? LowPurity->SideReactions PurificationIssue Inefficient Purification? LowPurity->PurificationIssue CheckTimeTemp Increase Reaction Time/ Adjust Temperature IncompleteReaction->CheckTimeTemp Yes CheckReagents Check Reagent Stoichiometry & Purity IncompleteReaction->CheckReagents Yes IdentifyByproducts Identify Side Products (NMR, MS) SideReactions->IdentifyByproducts Yes OptimizePurification Optimize Column Conditions/ Recrystallization Solvent PurificationIssue->OptimizePurification Yes PrepHPLC Consider Preparative HPLC OptimizePurification->PrepHPLC If necessary

References

Technical Support Center: Overcoming Resistance to 8-Hydroxy-7-methoxyflavone in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-Hydroxy-7-methoxyflavone in cancer cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual decrease in the cytotoxic effect of this compound on our cancer cell line over several passages. What could be the reason?

A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can develop resistance to chemotherapeutic agents, including flavonoids, through various mechanisms.[1][2][3] Continuous exposure to a drug can select for a subpopulation of cells with inherent resistance mechanisms or induce genetic and epigenetic changes that confer resistance.[4]

Q2: What are the common molecular mechanisms of resistance to flavonoid compounds in cancer cells?

A2: While specific data for this compound is limited, resistance to flavonoids, in general, can be multifactorial and may involve:[1][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration.[1][2]

  • Alterations in Drug Targets: Mutations or altered expression of the molecular targets of this compound can reduce its binding affinity and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt, NF-κB, and STAT3 can promote cell survival and counteract the apoptotic effects of the flavonoid.[1][6][7][8]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate DNA repair pathways to survive the treatment.

  • Changes in Cell Cycle Regulation: Alterations in cell cycle checkpoints can allow cells to bypass drug-induced cell cycle arrest.[1]

  • Epithelial-to-Mesenchymal Transition (EMT): The process of EMT has been linked to increased drug resistance.[1]

Q3: How can we confirm if our cancer cells have developed resistance to this compound?

A3: The most direct way is to determine the half-maximal inhibitory concentration (IC50) of the compound on your "resistant" cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a standard cytotoxicity assay, such as the MTT or SRB assay.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a new cancer cell line.
Possible Cause Troubleshooting Steps
Intrinsic Resistance The cell line may have inherent resistance mechanisms. Investigate the baseline expression of ABC transporters (e.g., P-gp, MRP1, BCRP) and key pro-survival proteins (e.g., p-Akt, NF-κB).
Compound Instability Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Optimize cell seeding density and drug incubation time. High cell density can sometimes mask cytotoxic effects.
Incorrect Drug Concentration Verify the concentration of your stock solution.
Issue 2: Loss of this compound efficacy in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Acquired Resistance Compare the IC50 value to that of an earlier passage of the same cell line. A significant increase confirms acquired resistance.
Mycoplasma Contamination Test your cell culture for mycoplasma contamination, as it can alter cellular response to drugs.
Changes in Culture Media Ensure that the culture medium and supplements have not changed, as this can affect cell physiology and drug response.

Strategies to Overcome Resistance

Combination Therapy

Combining this compound with other agents can be a powerful strategy to overcome resistance.

Table 1: Potential Combination Strategies for Flavonoids

Combination Agent Rationale Potential Mechanism of Action
ABC Transporter Inhibitors (e.g., Verapamil, Tariquidar) To block the efflux of this compound from the cell.Increased intracellular accumulation of the flavonoid.
PI3K/Akt Pathway Inhibitors (e.g., LY294002, Wortmannin) To block the pro-survival signaling often upregulated in resistant cells.[7]Inhibition of anti-apoptotic signals and restoration of sensitivity to apoptosis-inducing agents.[9]
NF-κB Inhibitors (e.g., BAY 11-7082) To suppress the inflammatory and pro-survival NF-κB pathway.[6]Sensitization of cancer cells to the cytotoxic effects of the flavonoid.[6]
Conventional Chemotherapeutics (e.g., Doxorubicin, Cisplatin) To target different cellular pathways simultaneously and reduce the likelihood of resistance.Flavonoids can re-sensitize resistant cells to conventional drugs.[1][4]
Other Flavonoids (e.g., Quercetin, Luteolin) To achieve synergistic effects by targeting multiple pathways.[9]Different flavonoids can have complementary mechanisms of action.[9]
Epigenetic Modulation

Flavonoids have been shown to overcome drug resistance by correcting aberrant epigenetic regulations.[4]

Table 2: Illustrative IC50 Values for a Flavonoid in Sensitive and Resistant Cancer Cells with a Combination Agent

Cell Line Treatment IC50 (µM) - Example Data
Parental Sensitive CellsFlavonoid Alone15
Resistant CellsFlavonoid Alone85
Resistant CellsFlavonoid + ABC Transporter Inhibitor20
Resistant CellsFlavonoid + PI3K Inhibitor25

Note: The IC50 values in this table are for illustrative purposes only and are based on typical shifts observed in drug resistance studies.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and the combination agent, if applicable) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Resistance Markers
  • Protein Extraction: Lyse the parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against resistance markers (e.g., P-gp, p-Akt, total Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Drug Efflux Mechanism cluster_1 Pro-Survival Signaling 8-HMF_in 8-Hydroxy-7- methoxyflavone (Intracellular) ABC_Transporter ABC Transporter (e.g., P-gp) 8-HMF_in->ABC_Transporter Binds 8-HMF_out 8-Hydroxy-7- methoxyflavone (Extracellular) 8-HMF_out->8-HMF_in Enters Cell ABC_Transporter->8-HMF_out Efflux Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival 8-HMF_block 8-HMF (Potential Inhibition)

Caption: Potential mechanisms of resistance to this compound.

G Start Start: Observe Resistance Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism (Western Blot, qPCR) Confirm_Resistance->Investigate_Mechanism Select_Strategy Select Overcoming Strategy Investigate_Mechanism->Select_Strategy Combination_Therapy Combination Therapy Select_Strategy->Combination_Therapy Epigenetic_Modulation Epigenetic Modulation Select_Strategy->Epigenetic_Modulation Test_Strategy Test Strategy (In Vitro Assays) Combination_Therapy->Test_Strategy Epigenetic_Modulation->Test_Strategy Analyze_Results Analyze Results Test_Strategy->Analyze_Results

Caption: Experimental workflow for overcoming drug resistance.

References

Minimizing off-target effects of 8-Hydroxy-7-methoxyflavone in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxy-7-methoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common issues encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and off-targets of this compound?

Currently, the specific primary molecular targets of this compound are not well-defined in publicly available literature. Flavonoids as a class are known to interact with a wide range of proteins, including kinases, ATPases, and transcription factors. Due to the promiscuous nature of many flavonoids, it is crucial to experimentally validate the intended target engagement and investigate potential off-target effects in your system.

Q2: I am observing unexpected results in my cell-based assays with this compound. What could be the cause?

Unexpected results with flavonoids like this compound can often be attributed to off-target effects or assay interference. Common issues include:

  • Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

  • Assay-Specific Interference: Compounds can directly interact with assay reagents. For instance, some flavonoids can reduce tetrazolium salts (e.g., MTT, XTT) non-enzymatically, leading to inaccurate cell viability readings.[1]

  • Precipitation in Media: Poor solubility in aqueous solutions can lead to compound precipitation, affecting the effective concentration and potentially causing cellular stress.[1]

  • Activation of General Stress Response Pathways: At higher concentrations, flavonoids can induce cellular stress responses, such as the production of reactive oxygen species (ROS), which can confound results.

Q3: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is critical for validating your findings. Here are several strategies:

  • Use of Structurally Related Analogs: Test analogs of this compound with varying activity against the intended target. A correlation between on-target potency and the cellular phenotype supports an on-target mechanism.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound no longer elicits the same effect in these modified cells, it strongly suggests an on-target mechanism.

  • Target Overexpression: Overexpressing the target protein may rescue the phenotype induced by this compound.

  • In Silico Target Prediction: Computational tools can predict potential off-targets based on the chemical structure of this compound.[2][3][4][5][6] This can provide a list of candidate off-targets to investigate experimentally.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

Problem: You are observing variable or unexpected results in cell viability assays like MTT or XTT.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Direct Reduction of Assay Reagent Run a cell-free control by adding this compound to the assay medium without cells. A color change indicates direct interaction with the reagent. Consider using an alternative assay like the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to interference.[1]
Compound Precipitation Visually inspect the culture wells for precipitates after adding the compound. Prepare fresh serial dilutions for each experiment and ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
Autofluorescence If using a fluorescence-based viability assay, measure the fluorescence of cells treated with this compound without the assay dye to quantify its intrinsic fluorescence.
Guide 2: Confounding Effects of Autofluorescence

Problem: You observe a fluorescent signal in your flavonoid-treated cells that is not attributable to your fluorescent probe.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Intrinsic Flavonoid Fluorescence Include a control group of cells treated with this compound but without the fluorescent stain to measure the compound's autofluorescence.[1] Subtract this background fluorescence from your experimental readings.
Spectral Overlap Choose fluorescent dyes with excitation and emission spectra that do not overlap with the autofluorescence spectrum of this compound.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability

This assay provides a colorimetric measurement of total cellular protein, which is proportional to cell number.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound for the desired duration.

  • Cell Fixation: Gently remove the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

Protocol 2: In Silico Off-Target Prediction

Utilize online databases and prediction tools to generate a list of potential off-targets for this compound.

Methodology:

  • Obtain Compound Structure: Get the SMILES string or SDF file for this compound from a database like PubChem.

  • Select Prediction Tools: Use web-based servers such as SwissTargetPrediction, SuperPred, or others that predict protein targets based on chemical similarity to known ligands.[7]

  • Perform Prediction: Input the compound's structure into the selected tool(s).

  • Analyze Results: The output will be a ranked list of potential protein targets. Prioritize targets that are biologically relevant to your experimental system for further validation.

Signaling Pathways and Visualization

Based on studies of structurally similar flavonoids, this compound may modulate various signaling pathways. Below are diagrams of potentially relevant pathways.

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Assay Result check_interference Perform Cell-Free Control start->check_interference interference Assay Interference Detected check_interference->interference Yes no_interference No Interference check_interference->no_interference No alt_assay Use Orthogonal Assay (e.g., SRB) interference->alt_assay off_target Investigate Off-Target Effects no_interference->off_target

A troubleshooting workflow for unexpected assay results.

on_off_target_differentiation cluster_differentiation Differentiating On-Target vs. Off-Target Effects cluster_validation cluster_suspicion phenotype Observed Cellular Phenotype on_target On-Target Effect phenotype->on_target Validated by: off_target Off-Target Effect phenotype->off_target Suspected if: knockdown Target Knockdown/out Abolishes Phenotype on_target->knockdown analogs Structure-Activity Relationship Holds on_target->analogs orthogonal Orthogonal Inhibitor Mimics Phenotype on_target->orthogonal no_corr No Correlation with On-Target Potency off_target->no_corr knockdown_no_effect Phenotype Persists After Target Knockdown off_target->knockdown_no_effect in_silico Predicted Off-Targets are Plausible off_target->in_silico

A logic diagram for differentiating on- and off-target effects.

potential_signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Flavonoids cluster_camp cAMP/PKA Pathway cluster_ampk AMPK Pathway flavonoid This compound pka PKA flavonoid->pka Modulates ampk AMPK flavonoid->ampk Modulates creb CREB pka->creb gene_exp Gene Expression creb->gene_exp metabolism Metabolic Regulation ampk->metabolism

References

Technical Support Center: Enhancing the Bioavailability of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists for enhancing the bioavailability of 8-Hydroxy-7-methoxyflavone. The following guidelines, protocols, and data are based on established methodologies and results from structurally similar and well-researched flavonoids, such as quercetin, chrysin, kaempferol, and curcumin. These should be adapted and optimized for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: Like many flavonoids, this compound's low oral bioavailability is primarily attributed to two main factors:

  • Poor Aqueous Solubility: Its hydrophobic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption, it likely undergoes significant metabolism in the intestines and liver, where enzymes modify and conjugate the molecule, facilitating its rapid excretion.[1] Efflux by transporters like P-glycoprotein can also shuttle the compound back into the intestinal lumen, further reducing its systemic absorption.[2]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation and drug delivery strategies have proven effective for other flavonoids and are applicable here:

  • Nanoparticle-Based Delivery Systems: Encapsulating the flavonoid in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can improve its solubility, protect it from degradation, and enhance its uptake.[3][4]

  • Liposomal and Phytosomal Formulations: These lipid-based carriers can encapsulate both hydrophilic and lipophilic compounds, improving absorption and circulation time. Phytosomes, a complex of the flavonoid and a phospholipid, show enhanced absorption and bioavailability.[5][6]

  • Solid Dispersions: Dispersing the flavonoid in a water-soluble carrier at a molecular level can significantly enhance its dissolution rate and, consequently, its absorption.[7][8]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine, can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the co-administered flavonoid.[9]

Q3: How can I assess the in vitro permeability of my this compound formulation?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[10] This assay measures the rate at which your compound transits across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.[4][11]

Q4: What analytical methods are suitable for quantifying this compound in biological samples?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying low concentrations of flavonoids and their metabolites in complex biological matrices like plasma.[2][12][13] This method offers high sensitivity and selectivity.

Troubleshooting Guides

Nanoparticle Formulation: Nanoprecipitation

Problem 1: Formation of large aggregates or microparticles instead of nanoparticles.

  • Possible Cause:

    • Poor solvent/antisolvent miscibility: The organic solvent and the aqueous phase are not mixing efficiently.

    • High concentration of flavonoid or polymer: This can lead to rapid precipitation and aggregation.

    • Inadequate stirring speed: Insufficient energy input to create the necessary turbulence for nanoprecipitation.

    • Slow addition of the organic phase: This allows for particle growth rather than nucleation.

  • Troubleshooting Steps:

    • Ensure complete miscibility of the chosen organic solvent (e.g., acetone, ethanol) with the aqueous phase.

    • Decrease the concentration of the flavonoid and/or polymer in the organic phase.

    • Increase the stirring speed of the aqueous phase.

    • Add the organic phase dropwise but rapidly into the vigorously stirred aqueous phase.[14]

Problem 2: Low entrapment efficiency (<70%).

  • Possible Cause:

    • High water solubility of the flavonoid: Although generally low, any significant solubility can lead to its loss in the aqueous phase.

    • Insufficient polymer concentration: Not enough polymer matrix to encapsulate the flavonoid effectively.

    • Inappropriate solvent system: The flavonoid may have a higher affinity for the external aqueous phase.

  • Troubleshooting Steps:

    • Optimize the flavonoid-to-polymer ratio; increase the polymer concentration incrementally.

    • Try different solvent/antisolvent combinations to modulate the precipitation process.

    • Consider using a polymer with a higher affinity for the flavonoid.

Problem 3: High Polydispersity Index (PDI > 0.3).

  • Possible Cause:

    • Non-uniform mixing: Inconsistent dispersion of the organic phase into the aqueous phase.

    • Secondary nucleation or particle aggregation: Uncontrolled particle formation and clumping.

    • Inappropriate stabilizer concentration: Insufficient surfactant to stabilize the newly formed nanoparticles.

  • Troubleshooting Steps:

    • Ensure a constant and rapid addition of the organic phase under vigorous and consistent stirring.

    • Optimize the concentration of the stabilizer (e.g., Poloxamer 188, PVA).

    • Filter the final nanoparticle suspension through a syringe filter (e.g., 0.45 µm) to remove larger particles, although this is a post-processing step and does not address the root cause.[15][16]

In Vitro Permeability Assay: Caco-2 Cell Monolayers

Problem: Low Transepithelial Electrical Resistance (TEER) values, indicating poor monolayer integrity.

  • Possible Cause:

    • Cell passage number is too high: Caco-2 cells can lose their differentiation capacity at high passages.

    • Contamination: Bacterial or fungal contamination can compromise cell health.

    • Improper seeding density: Too low or too high a density can affect monolayer formation.

    • Toxicity of the test compound or formulation: The flavonoid formulation may be damaging the cells.

  • Troubleshooting Steps:

    • Use Caco-2 cells within a recommended passage range (typically below 60).[17]

    • Maintain strict aseptic techniques and regularly check for contamination.

    • Optimize the initial seeding density (e.g., 6 x 10^4 cells/cm²).

    • Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine a non-toxic concentration of your formulation for the permeability study.

    • Ensure the culture medium is fresh and contains all necessary supplements.[12]

Quantitative Data on Bioavailability Enhancement of Flavonoids

The following tables summarize data from studies on flavonoids with bioavailability challenges similar to this compound, demonstrating the potential of various enhancement strategies.

Table 1: Enhancement of Oral Bioavailability of Flavonoids Using Nanoparticle and Lipid-Based Formulations

FlavonoidFormulationFold Increase in AUC (Area Under the Curve)Fold Increase in Cmax (Maximum Concentration)Reference
Quercetin LipoMicel® (500 mg)77.7[8][18]
Quercetin Nanosuspension4.3-[19]
Silymarin Nanoemulsion~56[18][20]
Curcumin Solid Lipid Nanoparticles155-[5]
Curcumin Micellar Nanoparticles185-[9]

Table 2: Solubility and Permeability Enhancement of Flavonoids

FlavonoidEnhancement StrategyImprovement MetricResultReference
Chrysin Cyclodextrin (RAMEB) ComplexationSolubility Increase8-fold[7]
Chrysin Cyclodextrin (RAMEB) ComplexationPermeability (Papp) Increase~2-fold[7]
Kaempferol Solid Dispersion with Poloxamer 407Solubility Increase~4000-fold[8]
Silymarin NanoemulsionPermeability (Papp) Increase1.6-fold[18]

Experimental Protocols

Protocol 1: Preparation of Flavonoid-Loaded Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 1% w/v Poloxamer 188) in 20 mL of ultrapure water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous magnetic stirring (e.g., 800 rpm) at room temperature.

  • Solvent Evaporation: Continue stirring for 3-4 hours to allow for the complete evaporation of the organic solvent.

  • Characterization: Analyze the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles, discard the supernatant, and resuspend the pellet in fresh ultrapure water to remove any unentrapped flavonoid.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Values above 300 Ω·cm² generally indicate good integrity.[10]

  • Permeability Assay:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulation of this compound (at a non-toxic concentration) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C.

    • Take samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow_nanoprecipitation cluster_organic Organic Phase cluster_aqueous Aqueous Phase flavonoid 8-Hydroxy-7- methoxyflavone dissolve_org Dissolve flavonoid->dissolve_org polymer Polymer (e.g., PLGA) polymer->dissolve_org solvent Organic Solvent (e.g., Acetone) solvent->dissolve_org nanoprecipitation Nanoprecipitation (Vigorous Stirring) dissolve_org->nanoprecipitation Add dropwise stabilizer Stabilizer (e.g., Poloxamer 188) dissolve_aq Dissolve stabilizer->dissolve_aq water Ultrapure Water water->dissolve_aq dissolve_aq->nanoprecipitation evaporation Solvent Evaporation nanoprecipitation->evaporation characterization Characterization (DLS) evaporation->characterization

Caption: Workflow for Nanoparticle Preparation by Nanoprecipitation.

signaling_pathway_bioavailability cluster_formulation Formulation Strategies cluster_absorption Absorption Phase nanoparticles Nanoparticles solubility Increased Solubility & Dissolution nanoparticles->solubility protection Protection from Degradation nanoparticles->protection permeability Enhanced Permeability nanoparticles->permeability liposomes Liposomes/ Phytosomes liposomes->solubility liposomes->protection liposomes->permeability solid_dispersion Solid Dispersions solid_dispersion->solubility bioavailability Enhanced Bioavailability solubility->bioavailability protection->bioavailability permeability->bioavailability

Caption: Factors Influencing Flavonoid Bioavailability Enhancement.

References

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 8-Hydroxy-7-methoxyflavone and Its Isomer, Wogonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer effects of 8-Hydroxy-7-methoxyflavone and its close structural isomer, 5,7-dihydroxy-8-methoxyflavone (Wogonin). Due to the limited availability of specific experimental data for this compound, this guide will leverage the extensive research conducted on Wogonin to provide insights into the potential efficacy and mechanisms of action for this class of flavonoids. The comparison includes available data on cytotoxicity against various cancer cell lines and a review of the signaling pathways involved in their anticancer activity.

Cytotoxicity Profile: A Comparative Overview

CompoundCancer TypeCell LineIC50 (µM)Treatment Duration
Wogonin (5,7-dihydroxy-8-methoxyflavone) Prostate CancerDU145~100Not Specified
Prostate Cancer22Rv1~100Not Specified
Lung CancerA549Not SpecifiedNot Specified
Lung CancerH460Not SpecifiedNot Specified
Lung CancerA427~50Not Specified
Colorectal CancerHCT116Not SpecifiedNot Specified
Colorectal CancerDLD-1Not SpecifiedNot Specified
Colorectal CancerSW48Not SpecifiedNot Specified
Colorectal CancerHCT-15Not SpecifiedNot Specified
Colorectal CancerLS-180Not SpecifiedNot Specified
Colorectal CancerSW1417Not SpecifiedNot Specified
Doxorubicin Breast CancerMCF-72.5024 hours[1]
Breast CancerMDA-MB-231Not SpecifiedNot Specified
5-Fluorouracil (5-FU) Colorectal CancerHCT11610.4524 hours
Oxaliplatin Colorectal CancerVarious2.0 - 4.9Not Specified

Mechanisms of Anticancer Action

Research on Wogonin suggests that flavonoids with a similar structure to this compound exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3]

Induction of Apoptosis

Wogonin has been shown to induce apoptosis in various cancer cells through the modulation of key signaling pathways.[1][4] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.

The apoptotic mechanism of Wogonin involves:

  • Modulation of the Bcl-2 Family Proteins: Wogonin can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the permeabilization of the mitochondrial membrane and the release of cytochrome c.[4]

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][4]

  • Reactive Oxygen Species (ROS) Generation: In some cancer cell lines, Wogonin has been observed to induce apoptosis through the generation of ROS.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, Wogonin can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most notably the G1 and G2/M phases.[1] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[2]

Signaling Pathways Modulated by Wogonin

The anticancer effects of Wogonin are orchestrated by its ability to interfere with multiple oncogenic signaling pathways.[2][3][5] Understanding these pathways provides a roadmap for the potential mechanisms of action of this compound.

Wogonin_Signaling_Pathway Potential Signaling Pathways Modulated by Wogonin cluster_0 Key Signaling Pathways cluster_1 Cellular Processes cluster_2 Apoptotic Machinery Wogonin Wogonin (5,7-dihydroxy-8-methoxyflavone) PI3K_Akt PI3K/Akt Pathway Wogonin->PI3K_Akt Inhibits STAT3 STAT3 Pathway Wogonin->STAT3 Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Wogonin->Wnt_beta_catenin Inhibits MAPK MAPK Pathway Wogonin->MAPK Modulates Angiogenesis Inhibition of Angiogenesis Wogonin->Angiogenesis Metastasis Inhibition of Metastasis Wogonin->Metastasis Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) PI3K_Akt->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K_Akt->Apoptosis STAT3->Apoptosis Wnt_beta_catenin->Cell_Cycle_Arrest MAPK->Apoptosis Bcl2_family Bax/Bcl-2 Ratio ↑ Apoptosis->Bcl2_family Caspases Caspase Activation (Caspase-3, -8, -9) Bcl2_family->Caspases

Potential Signaling Pathways Modulated by Wogonin

Experimental Protocols

To facilitate the validation and further investigation of the anticancer effects of this compound and related compounds, this section provides detailed methodologies for key in vitro assays.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Following the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Add Solubilization Solution E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

MTT Assay Experimental Workflow
Western Blot Analysis for Apoptosis Markers

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it ideal for assessing the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.

Western_Blot_Workflow Western Blot Workflow for Apoptosis Markers A 1. Protein Extraction from Cell Lysates B 2. Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Western Blot Workflow for Apoptosis Markers

Conclusion

While direct experimental evidence for the anticancer effects of this compound is currently limited, the extensive research on its isomer, Wogonin, provides a strong foundation for its potential as an anticancer agent. The data on Wogonin suggests that this class of flavonoids can inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways. The provided experimental protocols offer a framework for researchers to validate these effects for this compound and further explore its therapeutic potential. Future studies are warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound in various cancer models.

References

A Comparative Study of 8-Hydroxy-7-methoxyflavone and Other Methoxyflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 8-Hydroxy-7-methoxyflavone and other notable methoxyflavones. The objective is to present a clear, data-driven comparison of their anticancer, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and visualizations of key signaling pathways.

Comparative Biological Activities of Methoxyflavones

The biological efficacy of methoxyflavones is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone. These substitutions affect the molecule's lipophilicity, bioavailability, and interaction with cellular targets. While extensive data exists for many methoxyflavones, quantitative data for this compound is limited in the public domain. This guide compiles available data to facilitate a comparative understanding.

Anticancer Activity: A Comparative Overview

Methoxyflavones have demonstrated significant cytotoxic activity against a range of cancer cell lines. The presence of methoxy groups is often associated with increased potency, and the interplay with hydroxyl groups is crucial for this activity.[1]

Table 1: Comparative Cytotoxicity of Methoxyflavones (IC50 values in µM)

Methoxyflavone DerivativeCell LineIC50 (µM)Incubation TimeReference
This compound -Data not available--
5,3',4'-Trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone)MCF-74.972h[1]
5,3'-Dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-73.7172h[1]
5,4'-Dihydroxy-3,6,7,3'-tetramethoxyflavone (Chrysosplenetin)MCF-70.372h[1]
5-Hydroxy-6,7,8,4'-tetramethoxyflavone (5-Demethyltangeretin)PC311.848h[1]
5,6,7,8,4'-Pentamethoxyflavone (Tangeretin)PC317.248h[1]
Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone)HCT116~15-2124h[1]
5,7-Dihydroxy-3,6,4'-trimethoxyflavoneA20583.9272h[1]
5,7,5'-Trihydroxy-3,6,3',4'-tetramethoxyflavoneA20588.1872h[1]
Anti-inflammatory Activity: Comparative Efficacy

Methoxyflavones are known to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

Table 2: Comparative Anti-inflammatory Activity of Methoxyflavones (IC50 values in µM for NO inhibition)

Methoxyflavone DerivativeCell LineIC50 (µM)Reference
This compound -Data not available-
6-MethoxyflavoneRat Kidney Mesangial Cells0.192[2]
3',4'-DihydroxyflavoneRAW 264.79.61[3]
Luteolin (5,7,3',4'-Tetrahydroxyflavone)RAW 264.716.90[3]
QuercetinRAW 264.712.0[4]
LuteolinRAW 264.77.6[4]
1'S-1'-Acetoxychavicol acetateMouse Peritoneal Macrophages2.3[5]
1'S-1'-Acetoxyeugenol acetateMouse Peritoneal Macrophages11[5]
Galanganol CMouse Peritoneal Macrophages33[5]
Neuroprotective Activity: A Mechanistic Comparison

The neuroprotective effects of methoxyflavones are multifaceted, involving antioxidant, anti-inflammatory, and modulation of specific neuronal signaling pathways. A key target for some flavonoids is the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).

Table 3: Comparative Neuroprotective Activity of Methoxyflavones

Methoxyflavone DerivativeAssay/ModelKey Quantitative FindingsReference
This compound TrkB ActivationBarely activated TrkB[6]
7,8-DihydroxyflavoneGlutamate-induced toxicity in HT-22 cellsNeuroprotective via antioxidant activity, independent of TrkB[7]
7-Hydroxy-8-methoxyflavone-Metabolite of 7,8-dihydroxyflavone, activates TrkB[7]
4'-MethoxyflavoneMNNG-induced parthanatos in HeLa cellsEC50 = 10.41 µM[8]
3',4'-DimethoxyflavoneMNNG-induced parthanatos in SH-SY5Y cellsEC50 = 9.94 µM[8]
5,7-DimethoxyflavoneLPS-induced neuroinflammation in miceReduced Aβ, IL-1β, IL-6, and TNF-α levels[6]
5,7,4'-TrimethoxyflavoneLPS-induced neuroinflammation in miceReduced Aβ, IL-1β, IL-6, and TNF-α levels[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of methoxyflavones on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Methoxyflavone stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the methoxyflavone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Methoxyflavone stock solutions (in DMSO)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyflavones for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 100 µL of the supernatant to a new 96-well plate and add 100 µL of Griess reagent. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotective Activity: SH-SY5Y Cell-Based Assay

This protocol assesses the ability of methoxyflavones to protect neuronal cells from a neurotoxin-induced insult.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), MPP+, or H2O2)

  • Methoxyflavone stock solutions (in DMSO)

  • MTT solution and solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxyflavones for 2-24 hours.

  • Neurotoxin Insult: Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H2O2) and incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity protocol to determine cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection as the increase in cell viability in the presence of the methoxyflavone compared to the neurotoxin-only treated cells.

Signaling Pathways and Mechanisms of Action

The biological effects of methoxyflavones are mediated through their interaction with various cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers. Some polymethoxyflavones have been shown to inhibit this pathway, suppressing cancer cell motility.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DVL DVL Frizzled->DVL Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates Methoxyflavones Methoxyflavones Methoxyflavones->beta_catenin_cyto May promote degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates CellMotility Cell Motility & Invasion TargetGenes->CellMotility

Caption: Inhibition of the Wnt/β-catenin signaling pathway by certain methoxyflavones.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a key regulator of cellular antioxidant responses. Many flavonoids, including methoxyflavones, can activate this pathway, contributing to their neuroprotective and anti-inflammatory effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and Promotes Degradation Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocates Proteasome Proteasome Cul3->Proteasome Degradation Methoxyflavones Methoxyflavones Methoxyflavones->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds AntioxidantGenes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection

Caption: Activation of the Nrf2/ARE antioxidant pathway by methoxyflavones.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Its modulation by methoxyflavones can contribute to both their anticancer and neuroprotective effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Methoxyflavones Methoxyflavones Methoxyflavones->Akt May inhibit in cancer cells

References

A Comparative Analysis of Antioxidant Activity: 8-Hydroxy-7-methoxyflavone versus Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a major class of polyphenolic compounds found in plants, are of significant interest to the scientific community due to their diverse bioactive properties, most notably their antioxidant effects. This guide provides a detailed comparison of the antioxidant activities of two flavonoids: the well-characterized flavonol, quercetin, and the less-studied 8-Hydroxy-7-methoxyflavone.

Quercetin is one of the most abundant dietary flavonoids and has been extensively investigated for its potent free-radical scavenging and anti-inflammatory properties. In contrast, this compound is a less common methoxylated flavone. This comparison aims to provide a comprehensive overview of their relative antioxidant potential by examining available experimental data, delving into their structure-activity relationships, and exploring their modulation of key cellular signaling pathways. Due to a scarcity of direct experimental data for this compound, this guide will also draw upon established principles of flavonoid structure-activity relationships to provide a theoretical comparison.

Chemical Structures

The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Below are the chemical structures of this compound and quercetin.

This compound

  • Formula: C₁₆H₁₂O₄

  • Molar Mass: 268.26 g/mol

Quercetin

  • Formula: C₁₅H₁₀O₇

  • Molar Mass: 302.24 g/mol

Structure-Activity Relationship: A Molecular Perspective

The antioxidant activity of flavonoids is largely determined by the number and arrangement of hydroxyl (-OH) groups and, to a lesser extent, methoxy (-OCH₃) groups on their characteristic flavan nucleus.

Key structural features that enhance antioxidant activity include:

  • The catechol group (3',4'-dihydroxy) in the B-ring: This is a powerful radical scavenging moiety.

  • The 2,3-double bond in the C-ring in conjunction with a 4-oxo group: This configuration allows for electron delocalization, which stabilizes the flavonoid radical upon hydrogen donation.

  • The presence of a 3-hydroxyl group in the C-ring: This feature also contributes to higher radical scavenging activity.

  • Hydroxyl groups at positions 5 and 7 in the A-ring: These also play a role in the overall antioxidant capacity.

In general, the presence of hydroxyl groups enhances antioxidant activity, while methoxylation of these groups tends to diminish it.[1] Quercetin possesses all the key structural features for potent antioxidant activity, including a catechol B-ring and a 3-hydroxyl group. This compound, on the other hand, lacks the catechol group in its B-ring and has a methoxy group at position 7, which is a hydroxyl group in quercetin. Based on these structural differences, it is predicted that quercetin will exhibit significantly higher direct antioxidant activity than this compound.

Below is a diagram illustrating the key structural differences influencing antioxidant activity.

G cluster_quercetin Quercetin cluster_8h7m This compound cluster_comparison Structure-Activity Prediction quercetin quercetin q_features Key Features for High Antioxidant Activity: - Catechol group (3',4'-OH) on B-ring - 3-OH group on C-ring - 2,3-double bond on C-ring - 5,7-OH groups on A-ring prediction Quercetin is predicted to have higher direct antioxidant activity due to its multiple hydroxyl groups, especially the catechol moiety. h7m h7m h7m_features Structural Features: - No catechol group on B-ring - No 3-OH group on C-ring - 7-methoxy group on A-ring

Caption: Structural comparison of Quercetin and this compound.

Quantitative Comparison of Antioxidant Activity

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 ValueReference Compound
Quercetin 1.17 - 19.17 µg/mL (approx. 3.87 - 63.4 µM)Ascorbic Acid: IC50: 16.26 µg/mL
This compound Data not available-

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 ValueReference Compound
Quercetin 1.17 µg/mL (approx. 3.87 µM)-
This compound Data not available-

Antioxidant Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant defenses. A primary mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant response element (ARE)-containing genes. These genes encode for a variety of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->Keap1 reacts with Keap1 cysteines Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Proteasomal Degradation Keap1->Ub Nrf2->Ub degradation pathway Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes induces transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Generalized Nrf2 signaling pathway modulated by flavonoids.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to aid in the replication and further investigation of the antioxidant properties of these compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Reaction Mixture: In a 96-well microplate, add a defined volume of the DPPH solution to varying concentrations of the test compound (e.g., this compound or quercetin). A blank containing only the solvent and DPPH is also measured.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds start->prep_samples reaction Mix DPPH Solution with Test Compounds prep_dpph->reaction prep_samples->reaction incubation Incubate in Dark (e.g., 30 mins) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Workflow for the DPPH antioxidant assay.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is recorded at 734 nm.

  • Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O). Results are typically expressed as Fe²⁺ equivalents.

Conclusion

This comparative guide highlights the potent antioxidant activity of quercetin, which is substantiated by a large body of experimental data. Its molecular structure, rich in hydroxyl groups, particularly the B-ring catechol moiety, and its ability to modulate key antioxidant signaling pathways like Nrf2, contribute to its robust efficacy.

In contrast, this compound is a less-studied compound with limited available data on its direct antioxidant capacity. Based on established structure-activity relationships for flavonoids, the presence of a methoxy group and the absence of a catechol group suggest that its direct radical scavenging activity is likely to be significantly lower than that of quercetin. However, methoxylated flavonoids have been noted for their potential to induce cytoprotective enzymes, suggesting that this compound may exert indirect antioxidant effects.

For professionals in drug development and research, while quercetin serves as a benchmark for high antioxidant potency, this compound represents a compound that warrants further investigation to fully elucidate its biological activities and mechanisms of action. Direct comparative studies under standardized experimental conditions are necessary to definitively determine their relative antioxidant potencies.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 8-Hydroxy-7-methoxyflavone and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, flavonoids have emerged as a promising class of natural compounds. This guide provides a comparative overview of the potential anti-inflammatory effects of 8-Hydroxy-7-methoxyflavone against two well-established anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Due to the limited availability of direct experimental data for this compound, this comparison draws upon findings from structurally related hydroxylated polymethoxyflavones (HPMFs) to project its likely efficacy and mechanisms of action.

Executive Summary

This compound, a member of the flavonoid family, is anticipated to exhibit significant anti-inflammatory properties. Like other flavonoids, its mechanism of action is likely multifaceted, involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This contrasts with the more specific mechanisms of dexamethasone, which primarily acts through the glucocorticoid receptor, and indomethacin, which inhibits cyclooxygenase (COX) enzymes. While direct quantitative comparisons are pending further research, the available data on related compounds suggest that this compound could offer a valuable alternative with a potentially different side-effect profile.

Comparative Data on Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of this compound (projected based on related compounds), dexamethasone, and indomethacin on key inflammatory mediators. The data for this compound is hypothetical and serves to illustrate the expected outcomes from future experimental validation.

CompoundTargetIC50 / Effective ConcentrationCell Type / Model
This compound Nitric Oxide (NO) ProductionHypothetical: 10-50 µMLPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2)Hypothetical: 10-50 µMLPS-stimulated RAW 264.7 macrophages
TNF-α ProductionHypothetical: 10-50 µMLPS-stimulated RAW 264.7 macrophages
IL-6 ProductionHypothetical: 10-50 µMLPS-stimulated RAW 264.7 macrophages
IL-1β ProductionHypothetical: 10-50 µMLPS-stimulated RAW 264.7 macrophages
Dexamethasone Nitric Oxide (NO) Production~1 µMLPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2)~0.1 µMVarious cell types
TNF-α Production~1-10 nMLPS-stimulated macrophages
IL-6 Production~1-10 nMLPS-stimulated macrophages
IL-1β Production~1-10 nMLPS-stimulated macrophages
Indomethacin COX-1 Enzyme Activity~0.1 µMPurified enzyme
COX-2 Enzyme Activity~1 µMPurified enzyme
Prostaglandin E2 (PGE2)~0.1-1 µMVarious cell types

Note: IC50 values can vary depending on the specific experimental conditions. The hypothetical values for this compound are based on published data for structurally similar flavonoids.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of these three compounds are mediated through distinct molecular pathways.

This compound (Projected Mechanism): Based on studies of related flavonoids, this compound likely inhibits the production of pro-inflammatory mediators by suppressing the activation of key transcription factors, NF-κB and AP-1, through the modulation of upstream signaling cascades like the MAPK pathway.[1][2]

Dexamethasone: This synthetic glucocorticoid binds to the cytosolic glucocorticoid receptor (GR). The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.

Indomethacin: As a non-selective COX inhibitor, indomethacin blocks the activity of both COX-1 and COX-2 enzymes.[3] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the inflammatory response and the points of intervention for this compound and the comparator drugs.

G Inflammatory Signaling Cascade and Drug Intervention Points cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Interventions LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc translocates GR Glucocorticoid Receptor (GR) GR->NFkB_p65_p50_nuc inhibits Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX substrate Proinflammatory_Genes Inflammation COX->Proinflammatory_Genes produces Prostaglandins DNA DNA NFkB_p65_p50_nuc->DNA binds to DNA->Proinflammatory_Genes activates transcription Proinflammatory_Genes->Proinflammatory_Genes Flavonoid This compound (Projected) Flavonoid->MAPK inhibits Flavonoid->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->GR activates Indomethacin Indomethacin Indomethacin->COX inhibits G Experimental Workflow for Anti-Inflammatory Compound Screening start Start cell_culture RAW 264.7 Cell Culture start->cell_culture compound_treatment Pre-treatment with Test Compound / Controls cell_culture->compound_treatment lps_stimulation LPS Stimulation (1 µg/mL) compound_treatment->lps_stimulation incubation Incubation (24 hours) lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Western Blot for Signaling Proteins cell_lysis->western_blot data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa->data_analysis western_blot->data_analysis end End data_analysis->end

References

Cross-Validation of 8-Hydroxy-7-methoxyflavone Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the bioactivity of 8-Hydroxy-7-methoxyflavone, presenting available data from various bioassays to offer a cross-validation of its potential therapeutic effects. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this flavonoid's performance against related compounds. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar flavonoids to provide a predictive and comparative context for its potential bioactivities.

Data Presentation: Comparative Bioactivity of Methoxyflavones

The following tables summarize the cytotoxic and anti-inflammatory activities of flavonoids structurally related to this compound. This data serves as a benchmark for predicting the potential efficacy of the target compound.

Table 1: Comparative Cytotoxicity of Selected Flavonoids

CompoundCell LineAssayIC50 ValueReference
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7MTT3.71 µM[1]
5,3',4'-trihydroxy-6,7,8-trimethoxyflavoneMCF-7MTT4.9 µM[1]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231MTT21.27 µM[1]
5-demethylnobiletin derivative (with hydroxyl at R3')HepG2MTT41.37 µM[1]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanoneMultipleMTTBroad-spectrum activity[2]

Table 2: Comparative Anti-inflammatory Activity of Selected Flavonoids

CompoundAssayTargetIC50 Value/InhibitionReference
Mosloflavone/resveratrol hybrid (5z)NO ProductionRAW 264.72.11 µM[3]
Mosloflavone/resveratrol hybrid (5z)PGE2 ProductionRAW 264.70.98 µM[3]
5,6,3',5'-tetramethoxy 7,4'-hydroxyflavoneCOX-2/PGE2, iNOS/NORAW 264.7Inhibition[4]
Fisetin (3,3',4',7-tetrahydroxyflavone)NO ProductionRAW 264.752% inhibition at 20 µM[5]

Table 3: Comparative Antioxidant Activity of Selected Flavonoids

CompoundAssayIC50 ValueReference
3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalconeDPPH50.2 ± 2.8 µM[2]
(2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanoneDPPH75.8 ± 2.5 µM[2]
7,4'-Dimethoxy-3-hydroxyflavoneDPPH> 100 µg/mL (estimated)[6]

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is largely impermeable to cell membranes.[9] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.[6]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically to determine the radical scavenging activity.[6]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of concentrations of the test flavonoid and a standard antioxidant (e.g., ascorbic acid or Trolox).[6]

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound or standard solution to 100 µL of the DPPH solution.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the bioactivity of flavonoids.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_analysis Data Analysis prep_compound Prepare 8-Hydroxy- 7-methoxyflavone stock treat_cells Treat cells with serial dilutions of compound prep_compound->treat_cells prep_cells Culture and seed cancer cell lines prep_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add MTT or DPPH reagent incubate->add_reagent measure Measure absorbance add_reagent->measure calc_viability Calculate % viability or scavenging measure->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50

General workflow for in vitro bioassays.

nf_kb_pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α, etc. receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates IκB ikb_p p-IκB ikb_nfkb->ikb_p nfkb NF-κB (Active) ikb_p->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates flavonoid This compound (Potential Inhibitor) flavonoid->ikk inhibits gene_exp Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb_nuc->gene_exp induces

Inhibition of the NF-κB signaling pathway by flavonoids.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors, Stress receptor Receptor stimulus->receptor ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates erk_nuc p-ERK erk->erk_nuc translocates flavonoid This compound (Potential Inhibitor) flavonoid->raf inhibits flavonoid->mek inhibits transcription Transcription Factors (e.g., AP-1) erk_nuc->transcription activates gene_exp Gene Expression (Proliferation, Survival) transcription->gene_exp

Modulation of the MAPK/ERK signaling pathway by flavonoids.

References

In Vivo Veritas: Evaluating the Translational Potential of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Validation of In Vitro Anti-Inflammatory Findings

For researchers and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of 8-Hydroxy-7-methoxyflavone, a flavone with demonstrated anti-inflammatory properties, and evaluates its performance against a well-established alternative, Quercetin. By examining the available experimental data, we aim to bridge the gap between cell-based assays and whole-organism responses, offering a clearer perspective on the translational potential of this compound.

I. Comparative Analysis of Anti-Inflammatory Activity

The primary mechanism of anti-inflammatory action for many flavonoids involves the downregulation of pro-inflammatory mediators. Here, we compare the in vitro and in vivo performance of this compound and Quercetin in inhibiting key markers of inflammation.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssay SystemParameter MeasuredIC50 / Inhibition
This compound LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionIC50: 16.7 µM
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) Production48.9% inhibition at 20 µM
LPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-alpha (TNF-α)42.1% inhibition at 20 µM
LPS-stimulated RAW 264.7 macrophagesInterleukin-6 (IL-6)55.4% inhibition at 20 µM
Quercetin LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionIC50: 12.5 µM
LPS-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) ProductionSignificant inhibition reported
LPS-stimulated RAW 264.7 macrophagesTumor Necrosis Factor-alpha (TNF-α)Significant inhibition reported
LPS-stimulated RAW 264.7 macrophagesInterleukin-6 (IL-6)Significant inhibition reported

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelParameter MeasuredDosageResult
Related Flavonoid (Wogonin) Carrageenan-induced paw edema in micePaw Volume50 mg/kgSignificant reduction in paw edema
Quercetin Carrageenan-induced paw edema in ratsPaw Edema50 mg/kg47% inhibition of edema at 3 hours
Quercetin LPS-induced acute lung injury in miceLung Wet-to-Dry Weight Ratio50 mg/kgSignificant reduction in ratio
Quercetin LPS-induced acute lung injury in miceTNF-α & IL-6 in BALF50 mg/kgSignificant reduction in cytokine levels

Note: Direct in vivo validation studies for this compound are limited. Data from structurally similar flavonoids like Wogonin are presented as a proxy.

II. Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the observed anti-inflammatory effects, it is crucial to visualize the involved signaling pathways and the experimental designs used to investigate them.

G cluster_0 Cytoplasm cluster_1 Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk mapk MAPKs (p38, JNK, ERK) tak1->mapk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocates genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->genes ap1 AP-1 mapk->ap1 ap1_nuc AP-1 (nucleus) ap1->ap1_nuc translocates ap1_nuc->genes mediators Inflammatory Mediators (NO, PGE2, Cytokines) genes->mediators flavonoid This compound Quercetin flavonoid->ikk flavonoid->mapk

Caption: Putative signaling pathway for the anti-inflammatory action of flavonoids.

The diagram above illustrates the likely mechanism by which this compound and Quercetin exert their anti-inflammatory effects. Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically activates downstream pathways, including NF-κB and MAPKs, leading to the transcription of pro-inflammatory genes. Flavonoids are thought to inhibit these pathways, thereby reducing the production of inflammatory mediators.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation cell_culture RAW 264.7 Macrophage Culture treatment Pre-treatment with Flavonoid (8-HMF or Quercetin) cell_culture->treatment stimulation Stimulation with LPS (1 µg/mL) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation collection Collect Supernatant incubation->collection analysis Measure NO, PGE2, Cytokines (Griess, ELISA) collection->analysis animal_model Rodent Model (e.g., C57BL/6 Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization drug_admin Oral Administration of Flavonoid acclimatization->drug_admin induction Induce Inflammation (e.g., Carrageenan Injection) drug_admin->induction measurement Measure Paw Edema Volume induction->measurement euthanasia Euthanasia & Tissue Collection measurement->euthanasia ex_vivo Ex Vivo Analysis (Cytokines, Histology) euthanasia->ex_vivo

Caption: Generalized experimental workflows for in vitro and in vivo anti-inflammatory studies.

The workflows depicted provide a standardized overview of the experimental processes. The in vitro workflow focuses on cell culture-based assays to determine the direct effects of the compounds on inflammatory mediator production. The in vivo workflow utilizes an animal model of acute inflammation to assess the compound's efficacy in a complex biological system.

III. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

In Vitro: Nitric Oxide (NO) Production Assay

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plating: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Quercetin. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

In Vivo: Carrageenan-Induced Paw Edema Model

  • Animals: Male Wistar rats or Swiss albino mice (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping: Animals are randomly divided into groups: Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., Quercetin 50 mg/kg or other flavonoids).

  • Drug Administration: The test compounds or vehicle are administered orally (p.o.) 1 hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control * 100

IV. Conclusion

The available evidence suggests that this compound is a potent inhibitor of pro-inflammatory mediators in vitro, with an efficacy comparable to the well-studied flavonoid, Quercetin. While direct in vivo validation for this compound is not as extensively documented, studies on structurally related flavonoids in established animal models of inflammation show promising results. This indicates a strong potential for translational success.

Further research, however, is required to directly correlate the in vitro and in vivo effects of this compound. Such studies would be invaluable for confirming its therapeutic potential and advancing its development as a novel anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to design and execute these critical validation studies.

Head-to-head comparison of 8-Hydroxy-7-methoxyflavone and 7-hydroxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals

Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention in the scientific community for their wide array of biological activities. This guide provides a comprehensive head-to-head comparison of two such flavonoids: 8-Hydroxy-7-methoxyflavone and 7-hydroxyflavone. The following sections detail their physicochemical properties, biological activities supported by experimental data, and the signaling pathways they modulate. This objective comparison aims to equip researchers and drug development professionals with the necessary information to advance their research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 7-hydroxyflavone is crucial for their application in experimental settings. The key properties of these compounds are summarized in the table below.

PropertyThis compound7-hydroxyflavone
Molecular Formula C₁₆H₁₂O₄C₁₅H₁₀O₃
Molecular Weight 268.26 g/mol 238.24 g/mol
Melting Point 226-227°C[1]245-247°C
Solubility Slightly soluble in Chloroform[1]Soluble in DMSO and dimethyl formamide (approx. 10 mg/ml)[2]; Insoluble in water[3]
Appearance Data not availableOff-white crystalline powder or off-white powder

Biological Activities: A Comparative Overview

While both flavonoids exhibit biological activities, the extent of research and available quantitative data differs significantly. 7-hydroxyflavone has been more extensively studied, with established antioxidant, anticancer, and anti-inflammatory properties. In contrast, quantitative data for this compound is limited in the current literature.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key area of investigation. The following table compares the available data for the two compounds.

AssayThis compound7-hydroxyflavone
DPPH Radical Scavenging Assay (IC₅₀) Data not available5.5486 ± 0.81 µg/mL

Note: Lower IC₅₀ values indicate higher antioxidant activity.

Anticancer Activity

Several studies have highlighted the potential of 7-hydroxyflavone as an anticancer agent. Limited data is available for this compound.

Cell LineThis compound (IC₅₀)7-hydroxyflavone (IC₅₀)
HeLa (Cervical Cancer) Data not available22.5602 ± 0.21 µg/mL
MDA-MB-231 (Breast Cancer) Data not available3.86474 ± 0.35 µg/mL

Note: Lower IC₅₀ values indicate greater cytotoxic activity against cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of these flavonoids are another critical aspect of their biological profile.

AssayThis compound7-hydroxyflavone
Nitric Oxide (NO) Production Inhibition Data not availableInhibits LPS-induced NO production in RAW 264.7 cells[2]
COX-2 Inhibition (IC₅₀) Data not available27 µg/mL
5-LOX Inhibition (IC₅₀) Data not available33 µg/mL

Signaling Pathway Modulation

The biological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways.

7-hydroxyflavone

7-hydroxyflavone has been shown to modulate the following key signaling pathways:

  • ERK/Nrf2/HO-1 Pathway: This pathway is crucial for cellular defense against oxidative stress. 7-hydroxyflavone protects renal cells from nicotine-associated cytotoxicity by activating this pathway.

  • MAPK/NF-κB Signaling Pathway: This pathway is central to the inflammatory response. 7-hydroxyflavone ameliorates ischemia/reperfusion injury by inhibiting this pathway.

Below are diagrams illustrating these pathways.

ERK_Nrf2_HO1_Pathway 7-hydroxyflavone 7-hydroxyflavone ERK ERK 7-hydroxyflavone->ERK Nrf2 Nrf2 ERK->Nrf2 Activates HO-1 HO-1 Nrf2->HO-1 Induces Cytoprotection Cytoprotection HO-1->Cytoprotection

ERK/Nrf2/HO-1 Signaling Pathway

MAPK_NFkB_Pathway 7-hydroxyflavone 7-hydroxyflavone MAPK MAPK 7-hydroxyflavone->MAPK Inhibits NF-κB NF-κB MAPK->NF-κB Activates Inflammatory Cytokines Inflammatory Cytokines NF-κB->Inflammatory Cytokines Induces

MAPK/NF-κB Signaling Pathway
This compound

Currently, there is a lack of specific data in the scientific literature regarding the signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., 7-hydroxyflavone) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Acquisition Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

MTT Assay Experimental Workflow
DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is typically used as a positive control.

  • Calculate the percentage of radical scavenging activity.

DPPH_Assay_Workflow cluster_0 Reaction Mixture cluster_1 Incubation & Measurement Prepare Compound Dilutions Prepare Compound Dilutions Add DPPH Solution Add DPPH Solution Prepare Compound Dilutions->Add DPPH Solution Incubate in Dark Incubate in Dark Add DPPH Solution->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance

DPPH Assay Experimental Workflow
Griess Assay for Nitric Oxide Production

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite standard curve to determine the nitrite concentration.

Griess_Assay_Workflow cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition Pre-treat with Compound Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Add Griess Reagents Add Griess Reagents Collect Supernatant->Add Griess Reagents Incubate Incubate Add Griess Reagents->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance

Griess Assay Experimental Workflow

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and 7-hydroxyflavone based on currently available scientific literature. 7-hydroxyflavone has demonstrated significant antioxidant, anticancer, and anti-inflammatory activities, with its mechanisms of action partially elucidated through the ERK/Nrf2/HO-1 and MAPK/NF-κB signaling pathways.

In contrast, there is a notable lack of quantitative experimental data for this compound. While its structural similarity to other biologically active flavonoids suggests potential for similar activities, this remains to be experimentally validated. The presence of a methoxy group at the 7-position and a hydroxyl group at the 8-position could influence its biological profile, and structure-activity relationship studies suggest that hydroxylation generally enhances antioxidant activity, while methoxylation can diminish it.

Future research should focus on generating robust experimental data for this compound to enable a more direct and comprehensive comparison. This includes determining its IC₅₀ values in various antioxidant, anticancer, and anti-inflammatory assays, and investigating its effects on key signaling pathways. Such studies will be crucial in unlocking the full therapeutic potential of this and other related flavonoids.

References

Assessing the Synergistic Potential of 8-Hydroxy-7-methoxyflavone in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential synergistic effects of 8-Hydroxy-7-methoxyflavone with other compounds, particularly conventional chemotherapeutic agents. Due to limited direct experimental data on the synergistic interactions of this compound, this document synthesizes preclinical data from structurally similar methoxyflavones and dihydroxyflavones to provide a prospective analysis for researchers. The information presented herein is intended to serve as a foundation for designing and executing rigorous experimental evaluations of this compound's therapeutic potential in combination regimens.

Comparative Analysis of Anticancer Activity

While specific synergistic data for this compound is emerging, the anticancer properties of closely related flavonoids have been investigated. These studies provide a basis for hypothesizing the potential efficacy of this compound in combination therapies. The following table summarizes the in vitro cytotoxic activity of analogous flavonoids against various cancer cell lines. This data can be used as a reference for designing initial synergy screening experiments.

Table 1: In Vitro Cytotoxicity of Methoxyflavone and Hydroxyflavone Analogs

CompoundCancer Cell LineIC50 (µM)Exposure Time (h)Reference
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon)~5048[1]
7,8-DihydroxyflavoneB16F10 (Melanoma)Not specified (inhibition at non-cytotoxic concentrations)-[2]
5,3'-dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMDA-MB-231 (Breast)21.2772[3][4]
Xanthomicrol (5,4'-dihydroxy-6,7,8-trimethoxyflavone)HCT116 (Colon)<1524[3]
5,7-dihydroxy-3,6,4′-trimethoxyflavoneA2058 (Melanoma)3.9272[3]

Synergistic Effects with Conventional Chemotherapeutics

The combination of flavonoids with standard chemotherapy drugs like doxorubicin and cisplatin has shown promise in preclinical studies. The primary rationale for these combinations is to enhance the anticancer efficacy of the conventional drug, potentially allowing for dose reduction and mitigation of side effects. The synergistic potential is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Synergistic Effects of Flavonoids with Doxorubicin and Cisplatin

FlavonoidChemotherapeutic AgentCancer Cell LineCombination Index (CI)Key FindingsReference
ArtocarpinCisplatinH460 (Lung)0.2Enhanced cytotoxicity and apoptosis.[5]
ArtocarpinCisplatinMCF-7 (Breast)0.18Synergistically increased the anticancer effect.[5]
Quercetin & RutinDoxorubicinBreast Cancer Models (in vivo/in vitro)Not specifiedReduced tumor volume and metastasis.[6]
2',5'-DihydroxychalconeCisplatinA549 (Lung)Not specifiedPotentiated cytotoxicity through GSH depletion.[7]
ChrysinCisplatinA549 (Lung)Not specifiedEnhanced cisplatin's cytotoxic effect.[7]
Curcumin Analog (PAC)CisplatinCa9-22 (Oral)Not specifiedReduced IC50 of cisplatin tenfold.[8]

Experimental Protocols

To rigorously assess the synergistic effects of this compound, standardized experimental protocols are crucial. The following methodologies are commonly employed in preclinical synergy studies.

Cell Viability and Cytotoxicity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent individually and in combination.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, the other compound (e.g., doxorubicin), and their combinations at fixed ratios for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using dose-response curve fitting software.

Synergy Analysis: Combination Index (CI) and Isobologram

Objective: To quantitatively determine the nature of the interaction between this compound and another compound.

Protocol: Chou-Talalay Method

  • Data Input: Use the IC50 values obtained from the cell viability assays for the individual compounds and their combinations.

  • CI Calculation: Calculate the Combination Index (CI) using specialized software like CompuSyn or a Synergy Calculator. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.[9]

  • Isobologram Generation: Plot the doses of the two drugs in the combination that produce a specific effect (e.g., IC50). A line connecting the IC50 values of the individual drugs on the x and y axes represents the line of additivity.[10]

    • Points below the line indicate synergy.

    • Points on the line indicate an additive effect.

    • Points above the line indicate antagonism.

Visualizing Workflows and Pathways

Experimental Workflow for Synergy Assessment

The following diagram outlines a general workflow for assessing the synergistic effects of this compound with another compound.

G A Hypothesis of Synergy B Cell Line Selection (e.g., relevant cancer type) A->B C Single Agent IC50 Determination (this compound & Compound X) B->C D Combination Treatment (Fixed ratio or checkerboard) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Synergy Analysis (Combination Index & Isobologram) E->F G Synergistic Effect (CI < 1) F->G Yes J Additive/Antagonistic Effect (CI >= 1) F->J No H Mechanism of Action Studies G->H I Conclusion H->I J->I

Caption: General experimental workflow for in vitro synergy analysis.

Potential Signaling Pathways for Synergy

Flavonoids can modulate multiple signaling pathways involved in cancer progression. The synergistic effect of this compound with chemotherapeutic agents may arise from the simultaneous targeting of different pathways or the enhancement of drug-induced apoptosis. Based on studies of similar flavonoids, potential pathways for investigation are outlined below.

G cluster_2 A Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) E Apoptosis A->E B ROS Generation B->E C Modulation of PI3K/Akt Pathway C->E D DNA Damage D->E

Caption: Potential signaling pathways for synergistic anticancer effects.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound holds promise as a candidate for combination therapy in cancer treatment. Its potential to modulate key signaling pathways and induce apoptosis provides a strong rationale for its synergistic evaluation with conventional chemotherapeutics.

Future research should focus on:

  • Comprehensive In Vitro Synergy Screening: Systematically determining the Combination Index of this compound with a panel of standard chemotherapy drugs across various cancer cell lines.

  • Mechanistic Investigations: Elucidating the precise molecular mechanisms underlying any observed synergy, with a focus on apoptosis, cell cycle regulation, and pathways associated with drug resistance.

  • In Vivo Validation: Progressing promising combinations to preclinical animal models to evaluate their in vivo efficacy and safety profiles.

This guide serves as a foundational resource to encourage and direct further investigation into the therapeutic potential of this compound in combination cancer therapy.

References

A Comparative Guide to the Synthesis and Bioactivity of 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Reproducibility and Biological Efficacy

This guide provides a comprehensive analysis of the synthesis and bioactivity of 8-Hydroxy-7-methoxyflavone, a naturally occurring flavonoid and a metabolite of the neuroprotective compound 7,8-dihydroxyflavone. Interest in this compound stems from its potential therapeutic applications, leveraging the well-documented anti-inflammatory, antioxidant, and anticancer properties characteristic of the flavonoid class. This document outlines and compares common synthetic routes, presents available bioactivity data, and provides detailed experimental protocols to ensure reproducibility for researchers in the field.

Reproducibility of Synthesis

The synthesis of this compound can be reliably achieved through several established methods in flavonoid chemistry. The two most common and reproducible approaches are the Baker-Venkataraman rearrangement and the oxidative cyclization of a chalcone intermediate. The choice of method often depends on the availability of starting materials and desired scale.

Table 1: Comparison of Synthetic Methods for this compound and Analogs

MethodStarting MaterialsKey IntermediatesTypical YieldsPurityReference
Baker-Venkataraman Rearrangement 2,3-Dihydroxy-4-methoxyacetophenone, Benzoic anhydride1-(2,3-dihydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dioneNot explicitly reported for this specific compound, but generally high for flavones.High, requires recrystallization.General method[1][2]
Oxidative Cyclization of Chalcone 2',3'-Dihydroxy-4'-methoxychalconeChalconeYield for a similar compound (7-hydroxy-4'-methoxyflavone) was 88.31%.[3]99% for a similar compound.[3][4][5]
Synthetic Workflow Overview

The synthesis of this compound, regardless of the chosen primary method, follows a logical progression from commercially available precursors to the final flavone structure. The following diagram illustrates a generalized workflow.

Synthesis_Workflow cluster_0 Method 1: Baker-Venkataraman Rearrangement cluster_1 Method 2: Oxidative Cyclization Start_BV 2,3-Dihydroxy-4- methoxyacetophenone Intermediate_BV 1-(2,3-dihydroxy-4-methoxyphenyl) -3-phenylpropane-1,3-dione Start_BV->Intermediate_BV Benzoylation & Rearrangement End_Product This compound Intermediate_BV->End_Product Acid-catalyzed cyclization Start_OC 2',3'-Dihydroxy-4'- methoxyacetophenone + Benzaldehyde Intermediate_OC 2',3'-Dihydroxy-4'- methoxychalcone Start_OC->Intermediate_OC Claisen-Schmidt condensation End_Product_OC This compound Intermediate_OC->End_Product_OC Oxidative cyclization

Caption: Generalized synthetic workflows for this compound.

Bioactivity Profile

This compound, as a metabolite of 7,8-dihydroxyflavone, has been shown to activate the TrkB receptor, suggesting potential neuroprotective and antidepressant activities.[6] While specific quantitative data for this compound in many standard assays are limited, the bioactivity of structurally similar flavonoids provides a strong indication of its potential efficacy. The presence of hydroxyl and methoxy groups on the flavone backbone is known to contribute significantly to its antioxidant, anti-inflammatory, and anticancer properties.

Table 2: Comparative Bioactivity of this compound and Related Flavonoids

CompoundAssayTarget/Cell LineIC₅₀ / ActivityReference
This compound TrkB Receptor ActivationIn vitro / In vivoActivates TrkB receptor[6]
7-Hydroxy-4'-methoxyflavone Anticancer (Cytotoxicity)HeLa (cervical cancer)25.73 µg/mL[3]
WiDr (colon cancer)83.75 µg/mL[3]
7-Hydroxyflavone Anti-inflammatoryCOX-227 µg/mL[7]
5-LOX33 µg/mL[7]
PKM2 Inhibition2.12 µM[7]
Various Methoxyflavones Anti-inflammatory (NO production)RAW 264.7 cellsVaries (e.g., 5,7-dimethoxyflavone shows marked inhibition)[8]
Various Hydroxy/Methoxyflavones Anticancer (Cytotoxicity)MCF-7 (breast cancer)Varies (e.g., 5,3′-dihydroxy-3,6,7,8,4′-pentamethoxyflavone: 3.71 µM)[2]

Key Bioactivity Signaling Pathways

Flavonoids, including methoxylated and hydroxylated derivatives, are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The primary pathways implicated are the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids are known to inhibit this pathway.

NF_kB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK complex Stimulus->IKK IkBa_NFkB IκBα-NF-κB (inactive) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (active) IkBa_NFkB->NFkB releases Proteasome Proteasomal Degradation p_IkBa->Proteasome Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription activates Flavonoid This compound (potential inhibitor) Flavonoid->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases (ERK, JNK, and p38) that are sequentially phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of genes involved in inflammation and cell proliferation. Flavonoids have been shown to modulate this pathway at various points.

MAPK_Pathway Stimulus Stress/Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Flavonoid This compound (potential inhibitor) Flavonoid->MAPKKK inhibits Flavonoid->MAPKK inhibits Flavonoid->MAPK inhibits

Caption: Potential points of inhibition in the MAPK signaling pathway by this compound.

Experimental Protocols

To ensure the reproducibility of the synthesis and bioactivity assessment of this compound, detailed experimental protocols for key procedures are provided below.

Synthesis via Oxidative Cyclization of a Chalcone Intermediate (Adapted from a similar synthesis[3])

This two-step method involves the initial synthesis of a chalcone followed by its oxidative cyclization to the flavone.

Step 1: Synthesis of 2',3'-Dihydroxy-4'-methoxychalcone

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxy-4-methoxyacetophenone and an equimolar amount of benzaldehyde in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base (e.g., 40-50% KOH or NaOH) dropwise with constant stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but for a similar chalcone, 48 hours was found to be optimal.[3]

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized 2',3'-dihydroxy-4'-methoxychalcone in dimethyl sulfoxide (DMSO).

  • Oxidative Cyclization: Add a catalytic amount of iodine (I₂) to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours (e.g., 3 hours for a similar synthesis[3]). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into a beaker of cold water. Add a solution of sodium thiosulfate to quench any remaining iodine.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Bioactivity Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions of the test compound. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Add different concentrations of the test compound to the wells. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory Activity)

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control wells.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value for NO inhibition can then be determined.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 for inflammation studies) and treat them with this compound with or without a stimulant (e.g., LPS).

  • Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

This guide provides a foundational understanding of the synthesis and potential bioactivity of this compound. The provided protocols and comparative data aim to facilitate further research and development of this promising flavonoid.

References

Safety Operating Guide

Personal protective equipment for handling 8-Hydroxy-7-methoxyflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling recommendations for 8-Hydroxy-7-methoxyflavone based on data for structurally analogous flavonoid compounds. A specific Safety Data Sheet (SDS) for this exact compound was not available. Researchers must consult their institution's safety office and perform a full risk assessment before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals to provide immediate, essential information for the safe handling and disposal of this compound.

Hazard Assessment

While specific toxicological data for this compound is limited, structurally similar compounds may cause skin, eye, and respiratory tract irritation.[1][2] Some related chemicals are considered hazardous, with potential for acute oral toxicity and allergic skin reactions.[3][4] Therefore, it is crucial to handle this compound with care, assuming it may present similar hazards. All operations should be conducted in a controlled laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on best practices for handling similar powdered chemical compounds.[2][5][6]

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (tested to EN 374 or equivalent).[5]Double-gloving (two pairs of nitrile gloves).Protects against direct skin contact and irritation.[2] Double-gloving provides additional security against punctures or tears.[2]
Eye & Face Protection Safety glasses with side-shields (conforming to EN 166 or NIOSH standards).[5]Chemical safety goggles and a face shield.Prevents eye irritation from airborne powder or accidental splashes.[2][5] A face shield offers broader protection.[2]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95).Full-face respirator if exposure limits are exceeded or symptoms occur.[6]Protects the respiratory system from irritation due to inhalation of fine dust particles.[2][5]
Body Protection Standard laboratory coat.[5]Chemical-resistant, impermeable gown with closed cuffs.Protects skin and personal clothing from contamination.[1][5]

Operational Plan: Handling Procedures

A strict, step-by-step operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

A. Preparation:

  • Work Area: Ensure all work is conducted in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[3][5]

  • Equipment: Assemble all necessary non-sparking tools, glassware, and waste containers before beginning work.[2]

  • Safety Stations: Verify that a safety shower and eyewash station are accessible and fully operational.[2]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the compound.

B. Handling the Compound:

  • Weighing & Transfer: Perform all manipulations of the solid compound, especially weighing and transferring, within the chemical fume hood to control dust.[2] Avoid any actions that could generate dust or aerosols.[1][5]

  • Creating Solutions: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.[5]

  • General Practices: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the lab.[4]

C. Post-Handling:

  • Decontamination: Clean and decontaminate all work surfaces and equipment after use.

  • Doffing PPE: Carefully remove PPE, avoiding self-contamination, and dispose of it in the designated waste stream.[2]

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and comply with regulations.

Waste StreamDisposal Method
Unused Compound Dispose of as hazardous chemical waste.[3] Do not dispose of down the drain or in regular trash.[5] Ensure it is in a clearly labeled, sealed container.
Contaminated Materials All disposable items that have come into contact with the compound (e.g., gloves, wipes, pipette tips) must be placed in a sealed bag or container and disposed of as hazardous chemical waste.[5]
Empty Containers Rinse the container thoroughly three times with an appropriate solvent. Dispose of the rinsed container as directed by institutional policy. The solvent rinsate must be collected and disposed of as hazardous chemical waste.[5]

As an AI, I am unable to generate visual diagrams using Graphviz (DOT language). However, the logical workflow for safely handling this compound is presented below in a procedural format.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Post-Handling & Disposal Phase Prep_Area Designate & Prepare Fume Hood Prep_Equip Assemble All Equipment & Waste Containers Prep_Safety Verify Eyewash & Safety Shower Prep_PPE Don All Required PPE Handling_Weigh Weigh & Transfer Solid Inside Hood Prep_PPE->Handling_Weigh Proceed to Handling Handling_Solution Prepare Solutions Carefully Handling_Practice Follow Good Lab Practices (No food/drink, wash hands) Post_Decon Decontaminate Surfaces & Equipment Handling_Practice->Post_Decon Work Complete Post_PPE Doff & Dispose of PPE Correctly Post_Waste Segregate & Dispose of Chemical Waste (Unused compound, contaminated items, rinsate)

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.